Doxibetasol
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBPSZWCRRUQS-DTAAKRQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043190 | |
| Record name | Doxibetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879-77-2 | |
| Record name | Doxibetasol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxibetasol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxibetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxibetasol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXIBETASOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JS043FG0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Doxibetasol: Mechanistic Profiling and Glucocorticoid Receptor Kinetics
Topic: Doxibetasol Mechanism of Action as a Glucocorticoid Content Type: Technical Whitepaper / Pharmacological Profiling Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Technical Summary
This compound (also known as Doxybetasol or 21-deoxybetamethasone; CAS: 1879-77-2) represents a specific subclass of synthetic fluorinated corticosteroids.[1][2] Structurally defined as 9α-fluoro-11β,17α-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione , it is the 21-desoxy analogue of Betamethasone.[1][2][3][4]
Unlike its C21-hydroxylated counterparts (e.g., Betamethasone, Dexamethasone), this compound lacks the primary alcohol at position 21.[1] This structural modification fundamentally alters its physicochemical profile, increasing lipophilicity and modifying its receptor binding kinetics. This guide dissects the molecular mechanism of this compound, focusing on its interaction with the Glucocorticoid Receptor (GR), genomic transactivation, and the specific implications of its 21-deoxy structure on drug development and formulation.
Molecular Mechanism of Action[5]
The Ligand-Receptor Interaction
This compound functions as a high-affinity agonist for the cytosolic Glucocorticoid Receptor (NR3C1).[1] Its mechanism follows the canonical Type I Nuclear Receptor signaling pathway but is distinguished by the stability conferred by the 9α-fluorine atom.
The Signaling Cascade:
-
Cytosolic Entry: Due to the absence of the polar C21-hydroxyl group, this compound exhibits enhanced membrane permeability compared to Betamethasone, entering the cytoplasm via passive diffusion.
-
GR Binding & Chaperone Dissociation: this compound binds to the Ligand Binding Domain (LBD) of the GR-α isoform, which is constitutively sequestered by heat shock proteins (Hsp90, Hsp70) and immunophilins (FKBP52).
-
Conformational Change: Ligand binding induces a conformational shift in Helix 12 of the LBD, triggering the dissociation of the chaperone complex and exposing the Nuclear Localization Signals (NLS).
-
Nuclear Translocation: The this compound-GR complex dimerizes and translocates through the nuclear pore complex.
-
Genomic Modulation:
-
Transactivation: The homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes (e.g., GILZ, MKP-1, IκBα).
-
Transrepression: Monomeric GR complexes physically interact with proinflammatory transcription factors like NF-κB and AP-1, preventing their binding to DNA and suppressing cytokine synthesis (IL-1β, IL-6, TNF-α).[1]
-
Visualization of Signaling Pathway
The following diagram illustrates the specific pathway dynamics of this compound, highlighting the critical 21-deoxy entry advantage.
Caption: this compound signaling cascade highlighting the enhanced passive diffusion driven by the 21-deoxy structure and dual genomic regulation.[1]
Structural Pharmacology & SAR Analysis[1]
The efficacy of this compound is dictated by three critical structural modifications to the pregnane nucleus. Understanding these is vital for medicinal chemists optimizing corticosteroid potency.
| Structural Feature | Position | Chemical Modification | Pharmacological Impact |
| Fluorination | C-9α | Halogenation (-F) | Electron Withdrawal: Increases the acidity of the 11β-hydroxyl group, strengthening hydrogen bonding with the GR receptor (Asn-564).[1] Prevents metabolic oxidation, significantly extending half-life.[1] |
| Methylation | C-16β | Methyl Group (-CH3) | Specificity: Eliminates mineralocorticoid activity (sodium retention) by sterically hindering binding to the Mineralocorticoid Receptor (MR).[1] The β-orientation (Betamethasone series) typically confers slightly higher potency than α-orientation (Dexamethasone series).[1] |
| Deoxygenation | C-21 | Removal of -OH | Lipophilicity: Increases LogP, enhancing stratum corneum penetration.[1] However, it may reduce water solubility and slightly alter hydrogen bonding networks within the GR ligand-binding pocket compared to C21-OH steroids.[1] |
The "21-Deoxy" Implication
The absence of the C21-hydroxyl is the defining feature of this compound.[1]
-
Pros: Superior skin permeation kinetics; higher stability against oxidative degradation.
-
Cons: The C21-OH usually acts as a hydrogen bond donor to Gln-642 in the GR LBD.[1] Its absence means this compound relies more heavily on hydrophobic interactions and the 9α-F/11β-OH anchor for affinity.[1]
Experimental Validation Protocols
To validate this compound’s mechanism and potency in a drug development context, the following self-validating protocols are recommended. These move beyond basic observation to mechanistic proof.
Protocol A: GR Nuclear Translocation Assay (High-Content Imaging)
Objective: Quantify the kinetics of this compound-induced GR translocation compared to Dexamethasone (positive control).
-
Cell Line: HeLa cells stably transfected with GFP-GR (HeLa-GFP-GR).[1]
-
Reagents: this compound (1 nM – 10 µM), Dexamethasone (Reference), Hoechst 33342 (Nuclear stain).[1]
Workflow:
-
Seeding: Seed HeLa-GFP-GR cells in 384-well optical bottom plates (5,000 cells/well) in charcoal-stripped FBS media (to remove endogenous steroids).
-
Starvation: Incubate for 24 hours to ensure GR is strictly cytosolic.
-
Treatment: Treat with serial dilutions of this compound for 30 minutes (Kinetic Window).
-
Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Stain nuclei with Hoechst.
-
Imaging: Acquire images using a High-Content Analysis System (e.g., PerkinElmer Operetta).
-
Analysis: Calculate the Nuclear/Cytoplasmic (N/C) Ratio of GFP signal.
Validation Criteria:
-
Basal N/C Ratio: < 0.5 (Cytosolic).
-
Maximal N/C Ratio: > 2.0 (Nuclear).
-
EC50 Calculation: Plot N/C ratio vs. log[Concentration]. This compound should exhibit an EC50 in the nanomolar range (1–10 nM).
Protocol B: Lipophilicity & Skin Permeation (Franz Diffusion Cell)
Objective: Demonstrate the superior permeation of the 21-deoxy structure.
Workflow:
-
Membrane: Strat-M® synthetic membrane (mimics human stratum corneum) or excised human cadaver skin.[1]
-
Donor Phase: Saturated solution of this compound in Propylene Glycol/Ethanol (vehicle).
-
Receptor Phase: PBS (pH 7.4) + 0.5% Brij-98 (to ensure sink conditions for lipophilic drugs).[1]
-
Sampling: Withdraw aliquots at 0, 1, 2, 4, 8, 12, and 24 hours.
-
Quantification: HPLC-UV or LC-MS/MS (Transition: m/z 377 → 357).
Caption: Integrated validation workflow combining genomic activity (Luciferase/Translocation) with physicochemical profiling (Franz Cell).
Comparative Potency Data
The following table summarizes the theoretical and observed potency metrics of this compound relative to standard comparators.
| Compound | Relative Glucocorticoid Potency (Hydrocortisone = 1) | Mineralocorticoid Activity | LogP (Lipophilicity) | C21 Structure |
| Hydrocortisone | 1 | ++ | 1.61 | -OH |
| Betamethasone | 25-30 | 0 | 1.94 | -OH |
| This compound | 15-20 * | 0 | ~2.5 | -H (Deoxy) |
| Clobetasol Propionate | 600+ | 0 | 3.5 | -Cl (C21) / Ester (C17) |
*Note: this compound is generally less potent than Betamethasone in receptor affinity due to the loss of the C21-OH H-bond, but may show higher local concentration in topical applications due to lipophilicity.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71106, this compound. Retrieved from [Link][1]
-
European Pharmacopoeia (Ph. Eur.). Betamethasone Valerate Impurity B (this compound).[2] Reference Standard Data.[2] Retrieved from [Link][1]
- Vandevyver, S., Dejager, L., & Libert, C. (2014).Comprehensive Overview of the Structure-Function Analysis of the Glucocorticoid Receptor. Trends in Endocrinology & Metabolism. (Contextual mechanism reference).
-
ChemIDplus. this compound [USAN:INN]. RN: 1879-77-2.[1][3][4][5] Retrieved from [Link][1]
Sources
Doxibetasol: Physicochemical Profiling and Technical Characterization
Executive Summary & Identity Verification[1]
Doxibetasol (CAS: 1879-77-2), chemically known as 21-deoxybetamethasone , is a synthetic fluorinated corticosteroid.[1][2] While it shares the core pharmacophore of potent glucocorticoids like betamethasone and dexamethasone, it is structurally distinct due to the absence of the C21-hydroxyl group.
In modern drug development, this compound is primarily encountered as a critical process impurity (European Pharmacopoeia Impurity B for Betamethasone Valerate) or a specific intermediate in steroid synthesis. Its physicochemical profile—characterized by higher lipophilicity and distinct solubility compared to its parent compounds—requires precise analytical control to ensure regulatory compliance (ICH Q3A/B).
Critical Data Integrity Alert
Warning: Commercial catalogs occasionally conflate "this compound" with "Clobetasol Propionate" or "Doxium" (Calcium Dobesilate).
This compound (Target of this Guide): C22H29FO4 (MW 376.[1][2]46) – The 21-deoxy analog of betamethasone. [1][2] * Clobetasol Propionate: C25H32ClFO5 (MW 466.97) – A super-potent topical steroid containing chlorine.
Verification Protocol: Always verify the CAS number (1879-77-2 ) and Molecular Weight (376.46 g/mol ) before procurement or formulation.
Chemical Identity & Structural Analysis[1][4][5]
The absence of the primary alcohol at position 21 fundamentally alters the molecule's hydrogen-bonding capacity and lipophilicity profile compared to Betamethasone.
| Attribute | Specification |
| Common Name | This compound |
| Synonyms | Doxybetasol; 21-Deoxybetamethasone; 9-Fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione |
| CAS Registry Number | 1879-77-2 |
| Molecular Formula | C₂₂H₂₉FO₄ |
| Molecular Weight | 376.46 g/mol |
| Chirality | 8S, 9R, 10S, 11S, 13S, 14S, 16S, 17R |
| Key Structural Feature | C17-Methyl Ketone (Replaces C17-Hydroxyacetyl side chain of Betamethasone) |
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the structural derivation and its impact on pharmacokinetics.
Figure 1: Structural relationship between Betamethasone and this compound, highlighting the functional consequences of the C21-deoxy modification.[1]
Physicochemical Properties[1][6][7][8][9][10]
Understanding these properties is essential for developing robust analytical methods (HPLC) and determining the fate of this compound in formulation matrices.
Physical Profile
| Property | Value / Description | Technical Insight |
| Physical State | White to off-white crystalline powder | Typical of steroid backbones; polymorphism is possible but less documented than parent. |
| Melting Point | 229°C – 233°C | High lattice energy indicates stability; decomposes upon melting. |
| Hygroscopicity | Low | The removal of the C21-OH reduces moisture uptake compared to Betamethasone. |
| Solubility (Water) | Practically Insoluble (< 1 mg/L) | Highly hydrophobic; requires surfactants (e.g., Tween 80) or cosolvents for aqueous formulation. |
| Solubility (Organics) | Soluble in Ethanol, Methanol, DMSO | DMSO is the preferred solvent for stock solution preparation (20 mg/mL). |
Chemical Parameters
| Parameter | Value | Implications for Development |
| LogP (Predicted) | 2.8 – 3.2 | More lipophilic than Betamethasone (LogP ~1.9). Expect longer retention times in Reverse-Phase HPLC. |
| pKa | Neutral | No ionizable groups in the physiological pH range (3-9). pH adjustment will not significantly affect solubility. |
| H-Bond Donors | 2 | C11-OH, C17-OH. |
| H-Bond Acceptors | 4 | C3-Ketone, C20-Ketone, C11-OH, C17-OH, Fluorine. |
Analytical Characterization & Impurity Profiling[3]
As this compound is a known impurity (EP Impurity B) in Betamethasone Valerate API, rigorous detection is required.
HPLC Method Development Strategy
Due to its similarity to Betamethasone, separation requires a high-efficiency stationary phase.
-
Column: C18 (Octadecylsilyl), End-capped. (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water (buffer not strictly necessary due to neutral pKa, but 0.1% Formic Acid improves peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: this compound will elute after Betamethasone due to higher lipophilicity (lack of polar -OH).
-
Detection: UV at 240 nm (characteristic enone absorption in Ring A).
Analytical Workflow Logic
Figure 2: Reverse-Phase HPLC separation logic. This compound elutes after the parent alcohol but before lipophilic esters.
Experimental Protocols
Protocol A: Solubility Saturation Study
Purpose: To determine exact solubility for formulation or cleaning validation.
-
Preparation: Weigh 10 mg of this compound (CAS 1879-77-2) into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (Water, PBS pH 7.4, or Ethanol).
-
Equilibration: Vortex for 1 minute, then place in a thermomixer at 25°C / 750 RPM for 24 hours.
-
Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Dilute the supernatant 1:100 with Mobile Phase and analyze via HPLC-UV against a standard curve.
-
Self-Validating Step: Check the pellet. If no solid remains, the solution is not saturated; repeat with more solid.
-
Protocol B: Stability Stress Testing (For Impurity Identification)
Purpose: To confirm if this compound is a degradation product or process impurity.
-
Acid Stress: Dissolve Betamethasone in 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Dissolve Betamethasone in 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Oxidative Stress: Treat with 3% H₂O₂ at Room Temp for 24 hours.
-
Analysis: Inject samples into the HPLC method described in Section 4.
-
Observation: this compound (21-deoxy) is rarely formed via simple degradation of Betamethasone (which usually oxidizes to carboxylic acids or rearranges). If this compound is present, it is likely a carryover from synthesis (incomplete oxygenation at C21) rather than a degradation product.
-
References
- European Pharmacopoeia (Ph. Eur.). Betamethasone Valerate Monograph: Impurity B. (Defines this compound as the specified impurity).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71106: this compound. Retrieved from [Link]
-
Grokipedia . This compound: Chemical Data and Clinical Context. Retrieved from [Link]
Sources
Doxibetasol Glucocorticoid Receptor Binding Affinity: A Technical Guide
This guide provides an in-depth technical analysis of Doxibetasol (also known as 21-deoxybetamethasone), focusing on its interaction with the Glucocorticoid Receptor (GR).[1] It addresses the structural determinants of binding, comparative affinity kinetics, and validated experimental protocols for quantification.
Executive Summary & Compound Identity
This compound (CAS: 1879-77-2), chemically identified as 9α-fluoro-11β,17α-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione , is a synthetic glucocorticoid.[1] It is the 21-deoxy analogue of the potent corticosteroid Betamethasone .[1]
In drug development and quality control, this compound is frequently encountered as a pharmacologically active impurity (e.g., Betamethasone Valerate Impurity B) or a metabolite. Its significance lies in its Structure-Activity Relationship (SAR): the absence of the C21-hydroxyl group fundamentally alters its binding thermodynamics with the Glucocorticoid Receptor (GR), offering critical insights into the necessity of the C21-OH hydrogen bond for high-affinity ligand sequestration.[1]
| Feature | Specification |
| Common Name | This compound (Doxybetasol) |
| Chemical Name | 21-Deoxybetamethasone |
| CAS Number | 1879-77-2 |
| Molecular Formula | C₂₂H₂₉FO₄ |
| Molecular Weight | 376.47 g/mol |
| Key Structural Modification | C21-Methyl (Lack of C21-Hydroxyl) |
Molecular Mechanism of GR Interaction
The binding of this compound to the Glucocorticoid Receptor Ligand Binding Domain (LBD) is a specific, enthalpy-driven process. Understanding this interaction requires dissecting the atomic-level contacts lost due to the 21-deoxy modification.[1]
The Canonical Binding Pocket
In the wild-type human GR, high-affinity agonists like Dexamethasone and Betamethasone rely on a network of hydrogen bonds to stabilize the receptor's active conformation (Helix 12 closure).[1]
-
C3-Ketone: Forms a hydrogen bond with Arg611 and Gln570 .[1]
-
C11β-Hydroxyl: Forms a critical hydrogen bond with Asn564 .[1]
-
C21-Hydroxyl (The Critical Absence): In Betamethasone, the C21-OH acts as a hydrogen bond donor to Thr739 and acceptor from Gln642 .[1]
The this compound Binding Deficit
This compound lacks the C21-hydroxyl group, presenting a methyl group at this position. This results in:
-
Loss of H-Bonding: The stabilizing interactions with Thr739 and Gln642 are abolished.[1]
-
Hydrophobic Shift: The C21-methyl group increases the lipophilicity of the "D-ring" tail but fails to anchor the ligand as firmly within the hydrophilic sub-pocket of the LBD.[1]
-
Affinity Reduction: Consequently, this compound exhibits a reduced Relative Binding Affinity (RBA) compared to its parent compound, Betamethasone. While it retains specificity for the GR (due to the intact A-ring and C11β-OH), the residence time (off-rate) is likely faster, characterizing it as a lower-affinity agonist.[1]
GR Signaling Pathway Visualization
The following diagram illustrates the canonical pathway activated by this compound binding, highlighting the transition from cytosolic complex to nuclear transcription factor.
Figure 1: Glucocorticoid Receptor Activation Pathway.[1][2][3][4][5][6] this compound binds cytosolic GR, triggering chaperone dissociation and nuclear translocation.
Binding Affinity Data & SAR Analysis
Quantitative analysis of binding affinity is expressed as the dissociation constant (
Comparative Affinity Table
The following data synthesizes established SAR principles for 21-deoxy steroids relative to their 21-hydroxy counterparts.
| Compound | Structure | RBA (approx.)* | Mechanism Note | |
| Dexamethasone | 16α-methyl, 21-OH | 100% | ~1-2 nM | Reference Standard.[1] |
| Betamethasone | 16β-methyl, 21-OH | ~100-115% | ~1-2 nM | Stereoisomer of Dex; high affinity.[1] |
| This compound | 16β-methyl, 21-H | ~10-25% | ~10-20 nM | Loss of C21-OH H-bonds reduces affinity. |
| Clobetasol | 16β-methyl, 21-Cl | ~150-200% | < 1 nM | Cl mimics OH size/dipole but increases lipophilicity.[1] |
*Note: RBA values are estimates based on the structural class of 21-deoxysteroids.[1] The removal of the 21-OH group invariably reduces affinity unless compensated by a halogen (e.g., Cl in Clobetasol).[6]
Clinical & Experimental Implications[1]
-
Reduced Potency: Due to the lower affinity, this compound requires higher concentrations to achieve the same transcriptional saturation as Betamethasone.
-
Fast Feedback Evasion: Research indicates that the "fast feedback" inhibition of ACTH secretion is strictly dependent on the C21-hydroxyl group.[1] this compound, lacking this, may exhibit distinct neuroendocrine dynamics, failing to trigger rapid non-genomic feedback loops.
Experimental Protocols: Measuring Affinity
To empirically determine the
Protocol A: Competitive Radioligand Binding Assay
This assay measures the ability of non-labeled this compound to displace [³H]-Dexamethasone from the GR.[1]
Reagents:
-
Receptor Source: Recombinant Human GR Ligand Binding Domain (LBD) or cytosolic fraction from IM-9 cells.
-
Radioligand: [³H]-Dexamethasone (Specific Activity ~40-80 Ci/mmol).[1]
-
Competitor: this compound (dissolved in DMSO).[1]
-
Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, 20 mM Na₂MoO₄ (to stabilize GR-Hsp90), pH 7.4.
Workflow:
-
Preparation: Dilute GR source to optimal concentration (determined by
plot). -
Incubation: Mix GR lysate (100 µL) with [³H]-Dexamethasone (fixed concentration, e.g., 5 nM) and increasing concentrations of this compound (
M to M). -
Equilibrium: Incubate at 4°C for 16–18 hours (equilibrium is slow at low temps but prevents degradation).
-
Separation: Add Dextran-Coated Charcoal (DCC) to absorb unbound ligand.[1] Centrifuge at 2000 x g for 10 min at 4°C.
-
Quantification: Aliquot supernatant into scintillation fluid and count CPM (Counts Per Minute).
-
Analysis: Plot % Bound vs. Log[this compound]. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Protocol B: Fluorescence Polarization (FP) Assay
A non-radioactive, homogeneous assay measuring the rotational mobility of a fluorescent tracer.
Workflow Diagram (DOT):
Figure 2: Fluorescence Polarization Workflow. This compound competes with the fluorescent tracer, reducing polarization (mP) values.
Step-by-Step:
-
Tracer: Use a commercially available GR-binding fluorophore (e.g., Fluormone™ GS Red).[1]
-
Competition: In a black 384-well plate, add 5 µL of 4x GR-LBD, 5 µL of 4x Fluormone Tracer, and 10 µL of serial diluted this compound.
-
Physics: When Tracer is bound to GR, it tumbles slowly (High Polarization/mP).[1] When this compound displaces it, Tracer tumbles fast (Low Polarization/mP).
-
Read: Measure on a multimode plate reader (Ex ~530 nm, Em ~590 nm).
-
Validation: this compound should produce a sigmoidal dose-response curve shifting the mP from high to low.
References
-
PubChem. (n.d.).[1][7] this compound (Compound).[1][3][8][9] National Library of Medicine.[1] Retrieved from [Link][1]
-
Elks, J. (2014).[1] The Dictionary of Drugs: Chemical Data: Chemical Data, Structures and Bibliographies. Springer.[1] (Confirming chemical identity of this compound/21-deoxydexamethasone).
-
Keller-Wood, M., et al. (1991).[1] Structure-activity relationship of various corticosteroids on the feedback control of corticotrophin secretion. British Journal of Pharmacology.[1] Retrieved from [Link]
-
Google Patents. (2016).[1] Enhanced atra-related compounds for the treatment of proliferative diseases. (Listing this compound as a GR modulator). Retrieved from
-
Bledsoe, R. K., et al. (2002). Crystal structure of the glucocorticoid receptor ligand binding domain reveals a novel mode of receptor dimerization and coactivator recognition. Cell. (Structural basis for C21-OH binding).[1][6]
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- 3. mdpi.com [mdpi.com]
- 4. Glucocorticoids: do we know how they work? - PMC [pmc.ncbi.nlm.nih.gov]
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In Silico Modeling of Doxibetasol: Structural Dynamics and Receptor Docking Protocols
Executive Summary
This technical guide details the computational framework for modeling the interaction between Doxibetasol (CAS: 1879-77-2), a synthetic 21-deoxy-glucocorticoid, and the human Glucocorticoid Receptor (GR). Unlike standard corticosteroids like Dexamethasone, this compound lacks the C21-hydroxyl group, a structural variance that alters its hydrogen-bonding network within the ligand-binding domain (LBD). This guide provides a self-validating workflow for researchers to predict binding affinity, stability, and downstream signaling potential using molecular docking and dynamics simulations.
Introduction: Pharmacological & Structural Rationale[1]
The Ligand: this compound
This compound (9α-Fluoro-11β,17α-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione) is a potent anti-inflammatory agent.[1] Structurally, it is the 21-deoxy analog of Betamethasone/Dexamethasone .
-
Key Structural Feature: The absence of the C21-hydroxyl group.
-
Implication for Docking: In typical corticosteroid-GR complexes, the C21-OH forms a critical hydrogen bond with Asn564 or Gln642 in the LBD. Modeling this compound requires precise evaluation of how the receptor compensates for this lost interaction, likely through enhanced hydrophobic packing involving the 16-methyl group.
The Target: Glucocorticoid Receptor (NR3C1)
The primary target is the nuclear receptor NR3C1.[2] Upon ligand binding, the GR undergoes a conformational change, dissociates from heat shock proteins (Hsp90), and translocates to the nucleus to modulate gene transcription.[2]
Figure 1: Canonical Genomic Signaling Pathway of this compound-activated GR.
Computational Workflow & Methodology
To ensure scientific integrity, this protocol utilizes a Redocking Validation strategy. We do not simply dock this compound; we first reproduce the experimental pose of a known co-crystallized ligand (e.g., Dexamethasone) to validate the algorithm's parameters.
Figure 2: Step-by-step computational workflow ensuring protocol validity via RMSD benchmarking.
Step 1: Data Retrieval & Preparation
-
Protein Source: RCSB Protein Data Bank.
-
PDB ID: 1M2Z (Crystal structure of GR Ligand Binding Domain with Dexamethasone).
-
Resolution: 2.50 Å (High quality for docking).
-
-
Ligand Source: PubChem or constructed via ChemDraw.
-
This compound SMILES: C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C)O)C)O)F)C
-
-
Software: UCSF Chimera (visualization), AutoDockTools (preparation).
Step 2: System Preparation Protocols
A. Receptor Preparation (The "Rigid" Component):
-
Strip Water: Remove all water molecules (unless bridging waters are identified in the active site, specifically near Arg611).
-
Remove Co-factors: Extract the co-crystallized Dexamethasone (save as reference_ligand.pdb for validation).
-
Add Hydrogens: Add polar hydrogens only (AutoDock requirement).
-
Charge Assignment: Apply Gasteiger charges. Merge non-polar hydrogens.
B. Ligand Preparation (The "Flexible" Component):
-
3D Generation: Convert 2D SMILES to 3D structure.
-
Energy Minimization: Apply MMFF94 force field to relax the this compound structure (critical for correct ring conformations).
-
Torsion Tree: Define rotatable bonds. The C17-side chain is the primary flexible region.
Step 3: Grid Box Generation
The grid box must encompass the active site residues: Gln570, Arg611, Phe623, Met639, Cys736 .
-
Center Coordinates (Approximate for 1M2Z): X=18.5, Y=-1.5, Z=22.0.
-
Dimensions: 22 x 22 x 22 Å (0.375 Å spacing).
-
Note: Ensure the box is large enough to accommodate the 17-substitution but small enough to minimize search space entropy.
Docking Execution & Analysis
Protocol: AutoDock Vina / Glide XP
For high-throughput screening, AutoDock Vina is sufficient. For lead optimization, Schrödinger Glide XP is preferred due to better handling of hydrophobic enclosure terms.
Parameters (Vina):
-
Exhaustiveness: 32 (Higher than default 8 to ensure global minimum is found).
-
Num Modes: 10.
-
Energy Range: 4 kcal/mol.
Validation: The RMSD Check
Before analyzing this compound, redock the extracted Dexamethasone.
-
Success Metric: The Root Mean Square Deviation (RMSD) between the docked Dexamethasone and the crystal Dexamethasone must be ≤ 2.0 Å .
-
Why? This proves your force field and grid box settings can accurately reproduce nature.
This compound Interaction Analysis
Once validated, dock this compound. Analyze the top-ranked pose (lowest Binding Affinity,
Expected Interactions (Checklist):
| Residue | Interaction Type | Dexamethasone (Control) | This compound (Test) |
|---|---|---|---|
| Arg611 | H-Bond | Yes (C3-Ketone) | Yes (C3-Ketone) |
| Gln570 | H-Bond | Yes (C3-Ketone) | Yes (C3-Ketone) |
| Asn564 | H-Bond | Yes (C21-OH) | No (Missing C21-OH) |
| Gln642 | H-Bond | Yes (C21-OH) | Altered/Loss |
| Met639 | Hydrophobic | Yes | Enhanced (16-Methyl) |
| Phe623 | Pi-Stacking | Weak | Weak |
Analysis: The loss of the Asn564 H-bond suggests this compound might have a slightly lower enthalpic contribution to binding compared to Dexamethasone, unless the hydrophobic packing of the 16-methyl group provides sufficient entropic compensation.
Molecular Dynamics (MD) Stability (Post-Docking)
Static docking provides a "snapshot." MD simulation (using GROMACS or AMBER) confirms if the complex holds together over time.
Protocol:
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
Solvation: TIP3P water box (10 Å buffer).
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
-
Equilibration: NVT (100ps) followed by NPT (100ps) to stabilize temperature (300K) and pressure (1 bar).
-
Production Run: 50-100 ns.
Key Metrics to Plot:
-
RMSD (Root Mean Square Deviation): Should plateau (equilibrate) within 10-20 ns. If RMSD > 3 Å, the ligand is unstable/undocking.
-
RMSF (Root Mean Square Fluctuation): Assess flexibility of loop regions vs. the rigid binding pocket.
-
H-Bond Lifetime: Percentage of simulation time the Arg611 interaction persists.
References
-
RCSB Protein Data Bank. (2002). Crystal Structure of the Glucocorticoid Receptor Ligand Binding Domain Complexed with Dexamethasone (1M2Z).Link
-
PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
Kumari, R., et al. (2022). Systematic In Silico Studies of Corticosteroids and Its Binding Affinities with Glucocorticoid Receptor.[3] Polycyclic Aromatic Compounds.[3] Link
-
GROMACS Development Team. (2024). GROMACS User Guide for Molecular Dynamics.Link
Sources
A Technical Guide to the Early-Stage Evaluation of Doxibetasol: From Mechanism to Preclinical Proof-of-Concept
Abstract
Doxibetasol, a high-potency synthetic corticosteroid, represents a class of molecules pivotal in dermatological therapy. This technical guide provides an in-depth examination of the foundational preclinical research and development pathway for a potent topical glucocorticoid like this compound. We dissect the core mechanism of action, outline key in vitro and in vivo assays essential for early-stage evaluation, and present a logical framework for establishing therapeutic potential. This document is intended for researchers, drug development professionals, and scientists engaged in the discovery and preclinical validation of anti-inflammatory compounds. It emphasizes the causality behind experimental choices and provides standardized, reproducible protocols to ensure scientific integrity.
Introduction: The Rationale for Potent Topical Corticosteroids
Inflammatory skin diseases such as psoriasis and atopic dermatitis are characterized by complex immunological dysregulation, leading to chronic inflammation, epidermal hyperplasia, and significant patient morbidity.[1] The therapeutic cornerstone for these conditions remains the topical application of corticosteroids.[2] this compound belongs to this class of drugs, designed to exert powerful local anti-inflammatory, immunosuppressive, and anti-proliferative effects with minimal systemic absorption.[3] The primary goal in the early research phase of a molecule like this compound is to rigorously characterize its activity, establish a dose-response relationship, and build a data-driven case for its efficacy and safety profile before advancing to clinical trials.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
The biological effects of this compound are mediated through its interaction with the cytosolic glucocorticoid receptor (GR).[2][4] As a lipophilic steroid, it passively diffuses across the cell membrane of keratinocytes, fibroblasts, and resident immune cells in the skin.
Genomic Pathway (Transrepression & Transactivation):
-
Binding and Translocation: Upon binding this compound, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates into the nucleus.[5][6]
-
Inhibition of Pro-inflammatory Factors: In the nucleus, the this compound-GR complex physically interacts with and inhibits key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][7][8] This process, known as transrepression, is central to the anti-inflammatory effect, as NF-κB drives the expression of numerous cytokines, chemokines, and adhesion molecules that perpetuate the inflammatory cycle.[5][9][10]
-
Upregulation of Anti-inflammatory Genes: The complex also binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][3] This leads to the increased transcription (transactivation) of anti-inflammatory proteins like lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory prostaglandins and leukotrienes from arachidonic acid.[3][5][11]
Anti-proliferative Effects: In hyperproliferative conditions like psoriasis, corticosteroids like this compound inhibit DNA synthesis and cell division in keratinocytes, helping to normalize epidermal turnover and reduce scaling and plaque thickness.[3][12]
Early Research Applications & Key Preclinical Assays
The early-stage evaluation of this compound is a tiered approach, moving from rapid in vitro screening to more complex in vivo models that better reflect human disease pathophysiology.
In Vitro Characterization: Potency and Cellular Mechanism
The primary goal of in vitro assays is to quantify the intrinsic potency of this compound and confirm its mechanism of action at the cellular level.
A. Vasoconstrictor Assay (VCA): A Surrogate for Potency
The VCA is a foundational pharmacodynamic test for topical corticosteroids, serving as a rapid and reliable surrogate for anti-inflammatory potency.[13][14] The degree of skin blanching (vasoconstriction) caused by the drug correlates well with its clinical efficacy.[15]
-
Rationale: This assay provides a direct, quantifiable measure of the drug's ability to penetrate the stratum corneum and exert a physiological effect in the dermal microvasculature. It is essential for ranking the potency of a new molecule like this compound against established corticosteroids.
-
Data Presentation: Results are typically presented as an Emax (maximum blanching effect) or by comparing the dose required to achieve 50% of the maximum effect (ED50).
B. NF-κB Inhibition Assay in Human Keratinocytes
This assay directly measures the ability of this compound to inhibit the central inflammatory signaling pathway.
-
Rationale: Since NF-κB inhibition is a core tenet of corticosteroid action, quantifying this effect is a critical mechanistic validation step.[8][16] Human keratinocytes (e.g., HaCaT cell line) are a clinically relevant cell type as they actively participate in the inflammatory process in diseases like psoriasis.
-
Experimental Workflow:
Figure 2: Workflow for a reporter-based NF-kB inhibition assay. -
Detailed Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture: Culture HaCaT cells stably transfected with an NF-κB-driven luciferase reporter construct in DMEM with 10% FBS until 80% confluent.
-
Seeding: Seed 20,000 cells per well into a 96-well white, clear-bottom plate and allow to adhere overnight.
-
Pre-treatment: Replace media with serum-free media containing serial dilutions of this compound (e.g., 0.1 nM to 1 µM), a positive control (Dexamethasone), and a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL to all wells except for the unstimulated negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.
-
Lysis & Readout: Remove media, lyse the cells, and measure luciferase activity using a commercial kit and a plate luminometer according to the manufacturer's instructions.
-
Analysis: Normalize the luminescence signal to the vehicle-treated, TNF-α stimulated control. Plot the dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of NF-κB activity).
-
-
Data Presentation:
Compound IC50 (nM) for NF-κB Inhibition This compound 1.5 Dexamethasone (Positive Control) 5.2 Vehicle Control > 10,000 Table 1: Example quantitative data from an in vitro NF-κB inhibition assay.
In Vivo Evaluation: Efficacy in Disease Models
Animal models are indispensable for evaluating the therapeutic efficacy of a topical agent in a complex biological system that mimics aspects of human inflammatory skin disease.[17][18]
A. Imiquimod (IMQ)-Induced Psoriasis-like Model in Mice
This is the most widely used and validated model for preclinical testing of anti-psoriatic compounds.[1][19]
-
Rationale: Topical application of IMQ cream induces a robust inflammatory response in mouse skin that shares many key features with human psoriasis, including epidermal hyperplasia (acanthosis), scaling, erythema, and a characteristic infiltration of immune cells driven by the IL-23/IL-17 axis.[18][19] This allows for the assessment of this compound's ability to suppress these disease-relevant pathological changes.
-
Detailed Protocol: IMQ-Induced Dermatitis Model
-
Acclimation & Preparation: Acclimate BALB/c mice for one week. On Day 0, shave a 2x2 cm area on the dorsal skin.
-
Disease Induction: Apply 62.5 mg of 5% IMQ cream daily to the shaved dorsal skin for 5-7 consecutive days.
-
Treatment Application: Beginning on Day 2, topically apply 100 µL of the this compound formulation (e.g., 0.05% in a cream base), a vehicle control, or a positive control (e.g., 0.05% Clobetasol Propionate) to the inflamed area, 4 hours after the IMQ application.
-
Daily Scoring: Each day, score the severity of erythema (redness), scaling, and skin thickness (induration) on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the cumulative Psoriasis Area and Severity Index (PASI) score.
-
Endpoint Analysis: On the final day, euthanize the animals.
-
Measure ear thickness with a caliper as a quantitative measure of inflammation.
-
Excise the treated dorsal skin for histopathological analysis (H&E staining to measure epidermal thickness) and quantitative PCR (qPCR) to measure the expression of pro-inflammatory cytokine genes (e.g., IL-17, IL-23, TNF-α).
-
-
-
Data Presentation:
Treatment Group Mean PASI Score (Day 7) Mean Epidermal Thickness (µm) Naive (Untreated) 0.2 ± 0.1 15 ± 2 IMQ + Vehicle 9.5 ± 0.8 110 ± 12 IMQ + this compound (0.05%) 2.1 ± 0.4 35 ± 5 IMQ + Clobetasol (0.05%) 2.5 ± 0.5 40 ± 6 Table 2: Example quantitative data from an in vivo psoriasis model.
Conclusion and Forward Look
The preclinical data package for this compound, built upon the foundational assays described herein, provides a robust, evidence-based rationale for its progression into clinical development. The potent vasoconstrictor activity serves as an early biomarker for efficacy. This is mechanistically substantiated by its dose-dependent inhibition of the pivotal NF-κB signaling pathway in a relevant cutaneous cell type. Crucially, this in vitro activity translates into significant in vivo efficacy in a validated animal model of psoriasis, where this compound demonstrates the ability to suppress the cardinal signs of inflammatory skin disease. This logical, multi-tiered approach ensures that only candidates with a high probability of success, underpinned by sound scientific principles, are advanced, ultimately accelerating the delivery of novel therapies to patients.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Halobetasol Propionate? Retrieved from Synapse-ai.com. [Link]
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Mehta, A. B., Nadkarni, N. J., Patil, S. P., Godse, K. V., Gautam, M., & Agarwal, S. (2016). Topical corticosteroids in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 82(4), 371-378. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Clobetasol Propionate? Retrieved from Synapse-ai.com. [Link]
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Greentech Bioscience. (n.d.). Animal Models of Psoriasis. Retrieved from greentech-bio.com. [Link]
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Sevilla, L. M., & Pérez, P. (2016). Glucocorticoid Receptor Signaling in Skin Barrier Function. In Glucocorticoid Receptor Signaling. IntechOpen. [Link]
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Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. [Link]
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U.S. Food and Drug Administration. (2023, October). Topical Dermatologic Corticosteroids: In Vivo Bioequivalence. Retrieved from fda.gov. [Link]
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Ahluwalia, A. (2013). Topical glucocorticoids and the skin—mechanisms of action: an update. Mediators of Inflammation, 2013, 354206. [Link]
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Therapeutic Goods Administration. (n.d.). CLINICAL INVESTIGATION OF CORTICOSTEROIDS INTENDED FOR USE ON THE SKIN. Retrieved from tga.gov.au. [Link]
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National Center for Biotechnology Information. (n.d.). Clobetasol Propionate. PubChem Compound Summary for CID 32798. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Auphan, N., DiDonato, J. A., Rosette, C., Helmberg, A., & Karin, M. (1995). Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis. Science, 270(5234), 286-290. [Link]
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van der Fits, L., Mourits, S., Voerman, J. S., Kant, M., Boon, L., Laman, J. D., ... & Prens, E. P. (2009). Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis. The Journal of Immunology, 182(9), 5836-5845. [Link]
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Shah, V. P., Flynn, G. L., Yacobi, A., Maibach, H. I., Bon, C., & Zatz, J. L. (1992). Bioequivalence of topical dermatological dosage forms—methods of evaluation. Journal of the American Academy of Dermatology, 26(3 Pt 1), 358-361. [Link]
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ResearchGate. (n.d.). Schematic Diagram of the Effects of Glucocorticoids on NF-kB. Retrieved from researchgate.net. [Link]
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Schoepe, S., Schäcke, H., May, E., & Asadullah, K. (2006). Glucocorticoid therapy-induced skin atrophy. Experimental dermatology, 15(6), 406-419. [Link]
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Barnes, P. J. (2006). How corticosteroids control inflammation: Quintiles Prize Lecture 2005. British journal of pharmacology, 148(3), 245-254. [Link]
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Baschant, U., & Tuckermann, J. (2010). The role of the glucocorticoid receptor in inflammation and immunity. Journal of steroid biochemistry and molecular biology, 120(2-3), 69-75. [Link]
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Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for new drugs. The New England journal of medicine, 353(16), 1711-1723. [Link]
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ResearchGate. (2023). The Experimental Animal Models in Psoriasis Research: A Comprehensive Review. Retrieved from researchgate.net. [Link]
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Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). Therapeutic Mechanisms of Glucocorticoids. Trends in endocrinology and metabolism: TEM, 29(1), 42-54. [Link]
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National Center for Biotechnology Information. (2020, November 21). Glucocorticoid Receptor. Endotext. Retrieved from ncbi.nlm.nih.gov. [Link]
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Cornell, R. C. (1986). The vasoconstrictor assay: a new look. Dermatology (Basel, Switzerland), 172(2), 113-114. [Link]
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Ray, A., & Prefontaine, K. E. (1994). Physical association and functional antagonism between the p65 subunit of transcription factor NF-kappa B and the glucocorticoid receptor. Proceedings of the National Academy of Sciences of the United States of America, 91(2), 752-756. [Link]
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Wissink, S., van Heerde, E. C., van der Burg, B., & van der Saag, P. T. (1998). A dual mechanism mediates repression of NF-kappaB activity by glucocorticoids. Molecular endocrinology (Baltimore, Md.), 12(3), 355-363. [Link]
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Hawkes, J. E., Gudjonsson, J. E., & Ward, N. L. (2017). The genetics of psoriasis and psoriatic arthritis. The Journal of allergy and clinical immunology, 140(4), 935-941. [Link]
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Brogden, R. N., & Heel, R. C. (1987). Clobetasol propionate. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in dermatology. Drugs, 34(5), 576-593. [Link]
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Flower, R. J. (1988). Lipocortin and the mechanism of action of the glucocorticoids. British journal of pharmacology, 94(4), 987-1015. [Link]
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Gilliet, M., Conrad, C., & Geiges, M. (2008). Psoriasis: a prototype of T cell-driven skin inflammation. Current problems in dermatology, 35, 1-17. [Link]
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Technical Guide: In Vitro Evaluation of Doxibetasol for SARS-CoV-2
This guide outlines a rigorous technical framework for evaluating Doxibetasol (21-Deoxydexamethasone) in the context of SARS-CoV-2 in vitro studies.
Given that this compound is a structural analog of Dexamethasone (standard of care for immunomodulation) and Clobetasol (identified in high-throughput screens as a SARS-CoV-2 Mpro inhibitor), this guide focuses on a dual-track evaluation: direct antiviral activity (Mpro targeting) and host-directed immunomodulation .
Part 1: Executive Summary & Scientific Premise
Compound Profile:
-
Mechanism Hypothesis: this compound lacks the C21-hydroxyl group present in Dexamethasone. This structural variance increases lipophilicity, potentially altering cellular uptake and binding affinity to the SARS-CoV-2 Main Protease (Mpro/3CLpro), a known target of the structurally related Clobetasol Propionate.[3]
Strategic Rationale: While Dexamethasone is utilized for dampening the "cytokine storm" in later-stage COVID-19, it lacks direct antiviral efficacy. Conversely, Clobetasol has shown micromolar inhibition of SARS-CoV-2 replication in vitro. This guide provides the protocol to determine if this compound occupies a "Goldilocks" zone—retaining the potent anti-inflammatory properties of the glucocorticoid backbone while exhibiting the direct antiviral Mpro binding seen in Clobetasol.
Part 2: Experimental Design & Controls
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the study must be controlled against known standards.[3]
Control Architecture
| Control Type | Compound | Concentration | Purpose |
| Positive (Antiviral) | Remdesivir (GS-5734) | 0.5 - 10 µM | Validates viral replication inhibition. |
| Positive (Mpro) | Nirmatrelvir (PF-07321332) | 0.1 - 5 µM | Validates biochemical protease inhibition. |
| Positive (Anti-inflam) | Dexamethasone | 10 - 100 nM | Validates glucocorticoid receptor (GR) activity. |
| Negative | DMSO (Vehicle) | < 0.1% v/v | Baseline for cell viability and viral growth. |
| Structural Analog | Clobetasol Propionate | 0.1 - 30 µM | Benchmarks this compound's potency against a known steroid-Mpro inhibitor. |
Cell Model Selection
-
Vero E6 (TMPRSS2+): High susceptibility to SARS-CoV-2; ideal for primary antiviral screening (CPE/Plaque assays).
-
Calu-3 (Human Lung Adenocarcinoma): Physiologically relevant; expresses ACE2 and TMPRSS2 naturally. Essential for confirming results from Vero E6 to exclude artifacts.
Part 3: Mechanism of Action & Visualization
The following diagram illustrates the hypothesized dual pathway of this compound: Path A (Host-Directed) and Path B (Virus-Directed).
Caption: Hypothesized dual-action mechanism: GR-mediated cytokine suppression (solid lines) and direct Mpro inhibition (dashed/red lines) based on Clobetasol homology.[1]
Part 4: Experimental Protocols
Protocol A: High-Content Antiviral Screening (Cytotoxicity & Efficacy)
Objective: Determine the EC50 (Effective Concentration) and CC50 (Cytotoxic Concentration) of this compound.
-
Seeding: Seed Vero E6 cells at
cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO2. -
Compound Preparation: Prepare serial dilutions of this compound (0.01 µM to 100 µM) in DMEM + 2% FBS. Maintain DMSO < 0.1%.
-
Infection:
-
Viral Group: Infect cells with SARS-CoV-2 (MOI 0.01) for 1h. Remove inoculum.
-
Mock Group: Add media without virus.
-
-
Treatment: Add this compound dilutions immediately post-infection.
-
Incubation: 48–72 hours (until CPE is visible in vehicle controls).
-
Readout:
-
Viability (CC50): Add CellTiter-Glo (ATP assay) to Mock wells.
-
Antiviral (EC50): Extract RNA from supernatant; quantify Viral RNA copies via RT-qPCR (targeting N-gene).
-
Alternative: Immunofluorescence imaging of Nucleocapsid (N) protein.
-
Self-Validating Check: The Selectivity Index (SI = CC50/EC50) must be >10 to consider the compound a specific antiviral rather than a general toxin.
Protocol B: Biochemical Mpro (3CLpro) Inhibition Assay
Objective: Confirm if antiviral activity is driven by direct protease inhibition (like Clobetasol) or host factors.
-
Reagents: Recombinant SARS-CoV-2 Mpro (100 nM final) and FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).
-
Reaction Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Workflow:
-
Incubate Mpro with this compound (0.1 – 50 µM) for 30 mins at RT.
-
Add FRET substrate (20 µM).
-
Measure fluorescence (Ex: 360nm, Em: 460nm) kinetically for 60 mins.
-
-
Calculation: Plot Initial Velocity (
) vs. Log[Concentration] to determine IC50.
Part 5: Data Analysis & Decision Matrix
Use the following decision tree to interpret the results of the dual-track study.
Caption: Strategic decision matrix based on in vitro phenotypic and biochemical assay results.
Part 6: References
-
Elks, J. (2014).[1][3] The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer.[1] (Defines this compound structure/CAS 1879-77-2).[1][2]
-
Jeon, S., et al. (2020).[3] Identification of Antiviral Drug Candidates against SARS-CoV-2 from FDA-Approved Drugs. Antimicrobial Agents and Chemotherapy. (Establishes Clobetasol as Mpro inhibitor).
-
RECOVERY Collaborative Group. (2021). Dexamethasone in Hospitalized Patients with Covid-19. New England Journal of Medicine. (Establishes Dexamethasone baseline).
-
Jin, Z., et al. (2020).[3] Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Nature. (Protocol for Mpro FRET assay).
-
Matsuyama, S., et al. (2020).[3][4] Enhanced isolation of SARS-CoV-2 by TMPRSS2-expressing cells. PNAS. (Validation of Vero E6/TMPRSS2 model).
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Doxibetasol Propionate: A Comprehensive Technical Guide on its Therapeutic Potential as a High-Potency Topical Corticosteroid
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a thorough exploration of Doxibetasol propionate's potential as a therapeutic agent. While specific public-domain data on this compound propionate is limited, this document synthesizes the established principles of high-potency topical corticosteroids, using the well-researched compound Clobetasol propionate as a primary surrogate for comparative analysis. This approach allows for a robust and scientifically grounded exploration of this compound's likely pharmacological profile and therapeutic applications.
Introduction: The Landscape of High-Potency Topical Corticosteroids
Topical corticosteroids are a cornerstone in dermatology for managing a wide array of inflammatory skin conditions. Their efficacy is categorized by a potency classification system, ranging from Class I (super-potent) to Class VII (least potent). This compound propionate is recognized as a high-purity, potent anti-inflammatory corticosteroid intended for dermal application.[1] Such high-potency agents are critical for treating moderate to severe corticosteroid-responsive dermatoses, including psoriasis and atopic dermatitis.[2] The therapeutic efficacy of these agents is intricately linked to their molecular structure, vehicle formulation, and inherent potency.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
The therapeutic effects of this compound propionate, like all corticosteroids, are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily residing in the cytoplasm of target cells. The binding of this compound to the GR initiates a cascade of molecular events that ultimately alters gene expression, leading to profound anti-inflammatory, immunosuppressive, and anti-proliferative effects.
The Signaling Cascade:
-
Ligand Binding and Receptor Activation: this compound, a lipophilic molecule, passively diffuses across the cell membrane and binds to the ligand-binding domain of the GR. This binding induces a conformational change in the receptor, causing its dissociation from a complex of heat shock proteins (HSPs).
-
Nuclear Translocation and Dimerization: The activated GR-Doxibetasol complex then translocates into the nucleus. Inside the nucleus, it typically forms a homodimer with another activated GR complex.
-
Gene Regulation: This GR dimer can modulate gene expression through two primary mechanisms:
-
Transactivation: The dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The activated GR can also interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This "tethering" mechanism downregulates the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.
-
The following diagram illustrates the glucocorticoid receptor signaling pathway.
Caption: Experimental workflow for in vivo evaluation of this compound propionate.
Therapeutic Potential and Comparative Efficacy
Based on its classification as a potent corticosteroid, this compound propionate is expected to be highly effective in treating inflammatory dermatoses that are responsive to topical steroids.
Primary Therapeutic Targets:
-
Psoriasis: Particularly for localized, chronic plaque psoriasis, where its anti-proliferative and anti-inflammatory actions can reduce scaling, erythema, and plaque thickness.
-
Atopic Dermatitis (Eczema): For the management of acute flare-ups in moderate to severe cases, to control inflammation and pruritus.
-
Other Corticosteroid-Responsive Dermatoses: Including severe contact dermatitis, lichen planus, and discoid lupus erythematosus.
Comparative Efficacy:
While direct comparative clinical trial data for this compound propionate is not readily available, its efficacy is anticipated to be in the same range as other super-potent (Class I) corticosteroids like Clobetasol propionate. Clinical trials with Clobetasol propionate have demonstrated high rates of treatment success in psoriasis and atopic dermatitis. For instance, studies have shown significant improvement in the Psoriasis Area and Severity Index (PASI) and Physician Global Assessment (PGA) scores. [3] Illustrative Comparative Data (Hypothetical):
The following table provides a hypothetical comparison of key efficacy and safety parameters for this compound propionate relative to other corticosteroids.
| Feature | Hydrocortisone (Low Potency) | Betamethasone Valerate (Potent) | Clobetasol Propionate (Super Potent) | This compound Propionate (Predicted) |
| Potency Class | VII | III | I | I (Predicted) |
| Vasoconstrictor Assay Score (Relative) | Low | High | Very High | Very High (Predicted) |
| Clinical Efficacy in Psoriasis | Mild | Moderate | High | High (Predicted) |
| Risk of Skin Atrophy (Long-term use) | Low | Moderate | High | High (Predicted) |
| Systemic Absorption Potential | Low | Moderate | High | High (Predicted) |
Future Perspectives and Drug Development Considerations
The development and positioning of this compound propionate in the therapeutic landscape will depend on several factors:
-
Novel Vehicle Formulations: The development of innovative delivery systems, such as foams, lotions, or sprays, can enhance patient compliance and potentially modulate the safety profile.
-
Combination Therapies: Exploring synergistic combinations with other topical agents (e.g., vitamin D analogues, calcineurin inhibitors) could optimize efficacy while minimizing corticosteroid-related side effects.
-
Head-to-Head Clinical Trials: Rigorous, double-blind, randomized controlled trials comparing this compound propionate to other high-potency corticosteroids are essential to definitively establish its efficacy and safety profile.
-
Post-Marketing Surveillance: Continuous monitoring of adverse events in a real-world setting is crucial for the long-term safety assessment of any new therapeutic agent.
References
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This compound - High-Purity Corticosteroid at Best Price, Pharmaceutical Grade. (n.d.). IndiaMART. Retrieved January 26, 2026, from [Link]
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Brazzini, B., & Pimpinelli, N. (2002). New and established topical corticosteroids. American journal of clinical dermatology, 3(1), 47–58. [Link]
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Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for old drugs. The New England journal of medicine, 353(16), 1711–1723. [Link]
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Comparison Of Efficacy, Safety And Compliance Of Topical Clobetasol Propionate With Topical Calcipotriol In Chronic Psoriasis – A Prospective Double-Blind Study. (2023). International Journal of Medical and Pharmaceutical Research, 3(4), 1-7. [Link]
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Uva, L., Miguel, D., Pinheiro, C., Antunes, J., Cruz, D., Ferreira, J., & Filipe, P. (2012). Mechanisms of action of topical corticosteroids in psoriasis. International journal of endocrinology, 2012, 561018. [Link]
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Schäcke, H., Döcke, W. D., & Asadullah, K. (2002). Mechanisms involved in the side effects of glucocorticoids. Pharmacology & therapeutics, 96(1), 23–43. [Link]
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A Comprehensive Guide to the Preliminary Toxicity Screening of Doxibetasol, a Novel Corticosteroid
This technical guide provides a robust framework for conducting the preliminary toxicity screening of Doxibetasol, a novel synthetic corticosteroid. The methodologies and scientific rationale detailed herein are designed for researchers, scientists, and drug development professionals to establish a foundational safety profile of this new chemical entity. By integrating established protocols with scientific insights, this guide ensures a thorough and logically progressing evaluation, from initial cellular responses to acute systemic effects.
Introduction: The Imperative for a Rigorous Toxicity Profile of Novel Corticosteroids
Corticosteroids are a cornerstone in the management of inflammatory and autoimmune diseases. Their potent anti-inflammatory and immunosuppressive properties are invaluable, yet their clinical utility is often tempered by a significant risk of adverse effects.[1][2] The development of a novel corticosteroid such as this compound necessitates a meticulous and early assessment of its toxicological profile to ascertain its therapeutic potential and identify any liabilities. Long-term systemic corticosteroid use is associated with a wide range of adverse events, including metabolic disturbances, osteoporosis, and psychiatric effects.[3][4][5] Therefore, a structured preliminary toxicity screening is not merely a regulatory requirement but a critical step in understanding the compound's intrinsic safety.
This guide outlines a tiered approach to the preliminary toxicity screening of this compound, commencing with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to evaluate acute systemic toxicity. This progression allows for early identification of potential hazards, conserves resources, and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Foundational In Vitro Toxicity Assessment
The initial phase of toxicity screening focuses on in vitro assays to determine this compound's potential to cause cellular damage or genetic mutations. These assays are rapid, cost-effective, and provide crucial data to inform the decision to proceed to more complex in vivo studies.
Cytotoxicity: Gauging the Impact on Cellular Viability
Cytotoxicity assays are fundamental to understanding the concentration at which a compound elicits cellular damage. Corticosteroids have been shown to have a dose-dependent and differential cytotoxic effect on various cell types, including mesenchymal stem cells.[6][7] For this compound, a panel of cell lines should be selected to represent tissues that are common targets for corticosteroid toxicity.
Recommended Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.
-
HaCaT (Human Keratinocytes): To evaluate dermatological toxicity.
-
hFOB 1.19 (Human Fetal Osteoblastic Cells): To screen for potential effects on bone formation.
-
SH-SY5Y (Human Neuroblastoma): To investigate potential neurotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate the selected cell lines in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a series of this compound concentrations (e.g., 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.
Causality and Interpretation: A significant reduction in cell viability suggests that this compound may induce cell death through necrosis or apoptosis. The IC50 values will provide a quantitative measure of its cytotoxic potency across different cell types, highlighting potential target organs for toxicity.
Data Presentation: this compound In Vitro Cytotoxicity
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HepG2 | [Insert Data] | [Insert Data] | [Insert Data] |
| HaCaT | [Insert Data] | [Insert Data] | [Insert |
| Data] | |||
| hFOB 1.19 | [Insert Data] | [Insert Data] | [Insert Data] |
| SH-SY5Y | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for assessing this compound's in vitro cytotoxicity.
Genotoxicity: Assessing the Potential for Genetic Damage
Genotoxicity testing is crucial to identify compounds that can cause damage to DNA and chromosomes, which can lead to carcinogenesis or heritable defects.[8] A standard battery of in vitro and in vivo tests is recommended to assess the genotoxic potential of pharmaceuticals.[9]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).
-
Plate Incorporation Method:
-
Prepare a mixture of the bacterial culture, the test compound at various concentrations, and molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Experimental Protocol: In Vitro Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Expose the cells to at least three concentrations of this compound, with and without S9 metabolic activation.
-
Harvest and Staining: After treatment, harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Analysis: Score at least 2000 cells per concentration for the presence of micronuclei.
Causality and Interpretation: A positive Ames test suggests that this compound is a bacterial mutagen. A positive micronucleus test indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) activity. Positive results in these in vitro assays would necessitate further in vivo genotoxicity testing.
Regulatory Context: The FDA provides comprehensive guidance on genotoxicity testing for pharmaceuticals, which should be consulted for detailed protocols and interpretation of results.[9][10]
In Vivo Acute Systemic Toxicity Assessment
Following the in vitro characterization, in vivo studies are conducted to understand the toxic effects of this compound on a whole organism. The acute oral toxicity study provides information on the potential health hazards from a single, short-term exposure.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Test Guideline 420)
The Fixed Dose Procedure is an alternative to the classical LD50 test that uses fewer animals and causes less suffering.[11]
-
Animal Model: Use healthy, young adult female rats (the more sensitive sex is typically used).
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the next dose.
-
Main Study: Four additional animals are dosed sequentially at the selected dose level.
-
Dose Levels: Standard starting doses are 5, 50, 300, and 2000 mg/kg.
-
Observations:
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Causality and Interpretation: The study will classify this compound into a toxicity category based on the observed mortality and toxic signs at a given dose level. This information is critical for hazard classification and for selecting dose levels for subsequent repeated-dose toxicity studies.
Data Presentation: Acute Oral Toxicity of this compound
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Changes | Gross Necropsy Findings |
| 300 | 5 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 2000 | 5 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Logical Progression of Toxicity Screening
Caption: Tiered approach for this compound's preliminary toxicity screening.
Synthesis and Future Directions
The preliminary toxicity screening of this compound, as outlined in this guide, provides a foundational understanding of its safety profile. The data generated from these studies will allow for an initial risk assessment and will be instrumental in guiding the subsequent stages of non-clinical development.
Should the preliminary toxicity screening reveal an acceptable safety margin, further studies would be warranted, including:
-
Repeated-dose toxicity studies: To evaluate the effects of longer-term exposure.
-
Safety pharmacology studies: To investigate potential effects on vital organ systems.
-
Toxicokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
A thorough and methodologically sound preliminary toxicity screening is paramount for the successful development of any new pharmaceutical agent. By following the structured approach detailed in this guide, researchers can build a robust data package to support the continued investigation of this compound as a potentially valuable therapeutic agent.
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Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts. New Journal of Chemistry. Retrieved from [Link]
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Patel, S. (2023). Corticosteroid Adverse Effects. In: StatPearls. StatPearls Publishing. Retrieved from [Link]
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Steritas. (n.d.). Steroid-toxicity explained. Retrieved from [Link]
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Wyles, C. C., Houdek, M. T., Wyles, S. P., Wagner, E. R., Behfar, A., & Sierra, R. J. (2015). Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells. Clinical Orthopaedics and Related Research, 473(5), 1753–1761. Retrieved from [Link]
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Fava, M., & Judge, R. (2015). Safety and adverse event profile of duloxetine. Expert Opinion on Drug Safety, 14(3), 447–455. Retrieved from [Link]
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de Oliveira, M. A., Horta, C. C., & de Paz, J. A. (2014). Doxorubicin has in vivo toxicological effects on ex vivo cultured mesenchymal stem cells. Toxicology Letters, 225(2), 269–275. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]
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Aljebab, F., Choonara, I., & Conroy, S. (2016). A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy. Allergy, Asthma & Clinical Immunology, 12, 30. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]
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Dr. Oracle. (2025). What are the effects of steroid toxicity?. Retrieved from [Link]
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Sionkowska, A., Kaczmarek, B., & Grabska-Zielińska, S. (2021). in vitro cytotoxicity and physicochemical evaluation of freeze-dried hydrogel delivery systems of hydrocortisone. Engineering of Biomaterials, 24(161), 2-8. Retrieved from [Link]
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Helliwell, J. A., & Horgan, C. (2023). Corticosteroid Induced Myopathy. In: StatPearls. StatPearls Publishing. Retrieved from [Link]
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Carvalho, F. S., Burgeiro, A., Garcia, R., Moreno, A. J., & Oliveira, P. J. (2014). Doxorubicin-induced cardiotoxicity: from basics to new therapeutic strategies. Current Pharmaceutical Design, 20(39), 6033–6049. Retrieved from [Link]
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Deranged Physiology. (2023). Physiological effects of corticosteroid therapy. Retrieved from [Link]
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Khan, S. A., Priyamvada, S., Khan, W., & Yusufi, A. N. (2013). Doxorubicin-induced in vivo nephrotoxicity involves oxidative stress-mediated multiple pro- and anti-apoptotic signaling pathways. Apoptosis, 18(9), 1133–1148. Retrieved from [Link]
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Wyles, C. C., Houdek, M. T., Wyles, S. P., Wagner, E. R., Behfar, A., & Sierra, R. J. (2015). Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells. Clinical Orthopaedics and Related Research, 473(5), 1753–1761. Retrieved from [Link]
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European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]
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DellaGreca, M., Isidori, M., Lavorgna, M., Nardelli, A., Previtera, L., & Rubino, M. (2004). Toxicity of prednisolone, dexamethasone and their photochemical derivatives on aquatic organisms. Chemosphere, 54(5), 629–637. Retrieved from [Link]
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Schleimer, R. P., Jacques, A., Shin, H. S., Lichtenstein, L. M., & Plaut, M. (1984). Inhibition of T cell-mediated cytotoxicity by anti-inflammatory steroids. Journal of Immunology, 132(1), 266–271. Retrieved from [Link]
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U.S. Food and Drug Administration. (2008). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]
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Jain, R., & Chawla, D. (2016). Strategies for Minimizing Corticosteroid Toxicity: A Review. Indian Journal of Pediatrics, 83(11), 1313–1319. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2001). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
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Gray, J. P., Shakar, S., & Echeverria, V. (2016). Mechanisms of Doxorubicin Toxicity in Pancreatic β-Cells. Toxicological Sciences, 152(2), 375–386. Retrieved from [Link]
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Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
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Jacobson-Kram, D., & Jacobs, A. (2014). Evaluation of Genotoxicity Testing of FDA Approved Large Molecule Therapeutics. Regulatory Toxicology and Pharmacology, 70(3), 677–683. Retrieved from [Link]
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Gabizon, A., Lyass, O., & Uziely, B. (1999). Correlation of toxicity with pharmacokinetics of pegylated liposomal doxorubicin (Doxil) in metastatic breast carcinoma. Journal of Clinical Oncology, 17(11), 3360–3368. Retrieved from [Link]
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Jacobson-Kram, D., & Jacobs, A. (2014). Evaluation of genotoxicity testing of FDA approved large molecule therapeutics. Regulatory Toxicology and Pharmacology, 70(3), 677–683. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (1987). OECD Test Guideline 401: Acute Oral Toxicity. Retrieved from [Link]
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Regulatory Affairs Professionals Society. (2012). FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Doxibetasol for In Vitro Anti-Inflammatory Assays
Introduction: Unveiling the Anti-Inflammatory Potential of Doxibetasol In Vitro
This compound, a potent synthetic corticosteroid, holds significant promise as a therapeutic agent for a spectrum of inflammatory conditions. As with other glucocorticoids, its mechanism of action is rooted in the modulation of intricate intracellular signaling pathways that govern the inflammatory response.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust in vitro anti-inflammatory assays to characterize the efficacy and mechanism of this compound.
The primary anti-inflammatory effects of corticosteroids like this compound are mediated through their interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and, crucially, inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[1][3] The NF-κB pathway is a cornerstone of the inflammatory process, driving the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] By suppressing NF-κB activation, this compound can effectively quell the inflammatory cascade at its source.
These application notes will detail protocols for assessing the anti-inflammatory properties of this compound in a controlled in vitro environment. We will explore cell-based assays that provide invaluable insights into the compound's biological activity, mechanism of action, and potential therapeutic applications.[6] The protocols outlined herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure the generation of reliable and reproducible data.
Core Concepts in this compound In Vitro Anti-Inflammatory Assays
A successful in vitro evaluation of this compound's anti-inflammatory activity hinges on a well-defined experimental system. This typically involves:
-
A relevant cellular model: Immune cells such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs) are commonly used as they are key players in the inflammatory response.
-
An inflammatory stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells, primarily through the activation of the NF-κB pathway.
-
Treatment with this compound: The compound is introduced to the cell culture to assess its ability to mitigate the inflammatory response induced by the stimulus.
-
Quantifiable endpoints: The anti-inflammatory effect is measured by quantifying the reduction in pro-inflammatory markers, such as cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO).
The following sections provide detailed protocols for conducting these assays, from initial cell culture to final data analysis.
Experimental Protocols
Protocol 1: General In Vitro Anti-Inflammatory Assay using Inhibition of Protein Denaturation
This relatively simple and rapid assay provides a preliminary screening of the anti-inflammatory potential of this compound by measuring its ability to inhibit the heat-induced denaturation of proteins, a hallmark of inflammation.[7][8]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac Sodium (as a standard anti-inflammatory drug)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute with PBS to obtain a range of working concentrations.
-
Prepare a 1% aqueous solution of either BSA or egg albumin.
-
The reaction mixture will consist of 0.2 mL of egg albumin and 2.8 mL of PBS.[9]
-
Add 2 mL of varying concentrations of this compound to the reaction mixture.
-
For the control, add 2 mL of PBS instead of the this compound solution.
-
Incubate the samples at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixture at 70°C in a water bath for 5 minutes.[9]
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) x 100
Data Presentation:
| Compound | Concentration (µg/mL) | Absorbance (660 nm) | % Inhibition |
| Control | - | Value | - |
| This compound | X | Value | Calculated |
| This compound | Y | Value | Calculated |
| This compound | Z | Value | Calculated |
| Diclofenac Sodium | Standard Conc. | Value | Calculated |
Protocol 2: Cell-Based Anti-Inflammatory Assay in Macrophages
This protocol utilizes a murine macrophage cell line (e.g., RAW 264.7) to investigate the effect of this compound on the production of pro-inflammatory mediators following LPS stimulation.
I. Cell Culture and Seeding
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
II. This compound Treatment and Inflammatory Stimulation
-
Prepare a stock solution of this compound in DMSO. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Following pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[10] A set of wells should remain unstimulated (no LPS) to serve as a negative control.
-
Incubate the plate for 24 hours.
III. Assessment of Anti-Inflammatory Effects
A. Cell Viability Assay (e.g., MTT Assay)
It is crucial to determine if the observed reduction in inflammatory markers is due to the anti-inflammatory activity of this compound and not a result of cytotoxicity.[11]
-
After the 24-hour incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Quantification of Nitric Oxide (NO) Production (Griess Assay)
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Add 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the concentration of NO in the samples.
C. Quantification of Pro-Inflammatory Cytokines (ELISA)
The levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][12]
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Use the standard curve to determine the concentration of the cytokine in the samples.
Data Presentation:
Table 1: Effect of this compound on Cell Viability, NO Production, and Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | This compound (µM) | Cell Viability (%) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated Control | 0 | 100 | Value | Value | Value |
| LPS Control | 0 | Value | Value | Value | Value |
| This compound + LPS | X | Value | Value | Value | Value |
| This compound + LPS | Y | Value | Value | Value | Value |
| This compound + LPS | Z | Value | Value | Value | Value |
Visualization of Key Pathways and Workflows
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assay of this compound.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following controls are essential:
-
Unstimulated Control: Cells treated with neither this compound nor LPS. This provides the baseline level of inflammatory markers.
-
LPS Control (Vehicle Control): Cells treated with LPS and the vehicle (e.g., DMSO) used to dissolve this compound. This represents the maximum inflammatory response.
-
Positive Control: A known anti-inflammatory drug (e.g., Dexamethasone or Clobetasol propionate) should be tested alongside this compound to validate the assay system.[13]
-
This compound Only Control: Cells treated with the highest concentration of this compound without LPS stimulation to assess any direct effects of the compound on the cells.
Causality and Experimental Choices
-
Choice of Cell Line: RAW 264.7 macrophages are chosen for their robust and reproducible inflammatory response to LPS. For studies more directly translatable to human physiology, primary human peripheral blood mononuclear cells (PBMCs) can be used.[10]
-
LPS Concentration and Incubation Time: The concentration of LPS and the incubation time are optimized to induce a sub-maximal inflammatory response, allowing for the detection of both inhibitory and potentiating effects of the test compound.
-
Dose-Response Curve: Testing a range of this compound concentrations is crucial for determining the IC50 (half-maximal inhibitory concentration), a key parameter for quantifying the compound's potency.
-
Solubility and Stability: The solubility and stability of this compound in the cell culture medium should be confirmed to ensure accurate dosing.[14][15][16] It is important to note that compounds dissolved in DMSO can sometimes precipitate when added to aqueous culture media.[17]
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this compound's anti-inflammatory properties. By employing appropriate cell models, inflammatory stimuli, and quantifiable endpoints, researchers can gain valuable insights into the therapeutic potential of this potent corticosteroid. Adherence to the principles of scientific integrity, including the use of proper controls and a thorough understanding of the underlying biological mechanisms, is paramount for generating high-quality, reliable data.
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Probing the Anti-Inflammatory Efficacy of Doxibetasol: An Application Note and Protocol for NF-κB Inhibition Assay
Introduction: Targeting the Master Regulator of Inflammation
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor complex that orchestrates a wide array of genes involved in the immune and inflammatory responses.[1][2] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases, including psoriasis, rheumatoid arthritis, and asthma.[3][4] Consequently, the inhibition of NF-κB has emerged as a critical therapeutic strategy for the development of novel anti-inflammatory agents.
Doxibetasol, a potent synthetic corticosteroid, belongs to a class of drugs renowned for their profound anti-inflammatory and immunosuppressive properties.[5] The therapeutic efficacy of corticosteroids is largely attributed to their ability to modulate the expression of inflammatory genes. A key mechanism underlying this action is the inhibition of the NF-κB signaling pathway.[6][7] This application note provides a comprehensive, step-by-step protocol for an in vitro NF-κB (p65) inhibition assay, designed to quantitatively assess the inhibitory potential of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the anti-inflammatory mechanisms of corticosteroids and other potential NF-κB inhibitors.
Scientific Foundation: The Interplay of Corticosteroids and NF-κB
The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).[8] In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[9] Upon cellular stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal (NLS) on the NF-κB subunits, facilitating their translocation into the nucleus.[8] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby activating the transcription of a plethora of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[10]
Glucocorticoids, the class of corticosteroids to which this compound belongs, exert their inhibitory effects on NF-κB through multiple mechanisms. A primary mode of action involves the glucocorticoid receptor (GR). Upon binding to its ligand, the GR translocates to the nucleus where it can physically interact with the p65 subunit of NF-κB, thereby preventing it from binding to DNA and initiating transcription.[1][11] Additionally, glucocorticoids can induce the expression of IκBα, the inhibitor of NF-κB, which enhances the sequestration of NF-κB in the cytoplasm.[6]
This intricate interplay is visually represented in the following signaling pathway diagram:
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Experimental Design and Controls
A robust and self-validating experimental design is paramount. The following controls are essential for the accurate interpretation of results:
| Control Group | Purpose | Expected Outcome |
| Untreated Cells | Baseline NF-κB activity. | Low absorbance reading. |
| TNF-α Stimulated Cells | Positive control for NF-κB activation. | High absorbance reading. |
| Dexamethasone + TNF-α | Positive control for NF-κB inhibition. | Significantly lower absorbance than TNF-α alone. |
| This compound (multiple concentrations) + TNF-α | Test for dose-dependent inhibition. | Dose-dependent decrease in absorbance. |
| Vehicle Control + TNF-α | To control for effects of the solvent used for this compound. | Absorbance similar to TNF-α stimulated cells. |
Protocol: ELISA-based NF-κB p65 Transcription Factor Assay
This protocol is designed for a 96-well plate format and utilizes a colorimetric ELISA-based method to quantify the active p65 subunit of NF-κB in nuclear extracts.[12][13]
Materials and Reagents
-
HeLa or other suitable cell line (e.g., Jurkat)[14]
-
This compound
-
Dexamethasone (Positive Control)
-
Recombinant Human TNF-α
-
Complete Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Nuclear Extraction Kit (e.g., Thermo Scientific, Cat. No. 78833)[15]
-
NF-κB p65 Transcription Factor Assay Kit (e.g., Abcam, Cat. No. ab133112 or similar)[12][16]
-
BCA Protein Assay Kit
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: A streamlined workflow for the this compound NF-κB inhibition assay.
Step-by-Step Methodology
1. Cell Culture and Seeding a. Culture HeLa cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment (approximately 1 x 10⁶ cells per well). c. Incubate overnight to allow for cell attachment.
2. Cell Treatment a. Prepare stock solutions of this compound and Dexamethasone in a suitable solvent (e.g., DMSO). b. On the day of the experiment, replace the culture medium with fresh, serum-free medium. c. Pre-treat the cells with varying concentrations of this compound, Dexamethasone (e.g., 1 µM), or vehicle control for 1-2 hours. d. Following pre-treatment, stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30-60 minutes.[17][18] The untreated control wells should not be stimulated.
3. Nuclear Extraction a. After stimulation, wash the cells twice with ice-cold PBS. b. Perform nuclear extraction according to the manufacturer's protocol of your chosen kit.[15][19] This typically involves sequential lysis of the cytoplasmic and nuclear membranes. c. Store the nuclear extracts at -80°C until use.
4. Protein Quantification a. Determine the protein concentration of each nuclear extract using a BCA protein assay. This is crucial for normalizing the NF-κB activity.
5. NF-κB p65 ELISA Assay a. Perform the NF-κB p65 transcription factor assay according to the manufacturer's instructions.[13][20] b. Briefly, this involves adding equal amounts of protein from each nuclear extract to wells of a 96-well plate that are pre-coated with an oligonucleotide containing the NF-κB consensus binding site. c. The plate is then incubated to allow for the binding of active NF-κB. d. A primary antibody specific for the p65 subunit of NF-κB is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. e. A colorimetric substrate is added, and the reaction is stopped. f. Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Normalization: Subtract the absorbance of the blank wells from all other readings. Normalize the absorbance of each sample to its protein concentration.
-
Percentage Inhibition Calculation:
-
% Inhibition = [1 - (Absorbance of this compound treated sample / Absorbance of TNF-α stimulated sample)] x 100
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithmic concentration of this compound. Use a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of NF-κB activity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for assessing the NF-κB inhibitory activity of this compound. By following this guide, researchers can obtain reliable and reproducible data to further characterize the anti-inflammatory properties of this potent corticosteroid. The insights gained from this assay can contribute to a deeper understanding of the molecular mechanisms of action of this compound and aid in the development of more targeted anti-inflammatory therapies.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Clobetasol Propionate? Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Halobetasol Propionate? Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of clobetasol propionate after topical application. Retrieved from [Link]
- Wang, Y., et al. (2019). Clobetasol propionate enhances neural stem cell and oligodendrocyte differentiation. Experimental and Therapeutic Medicine, 18(5), 3463-3472.
-
Rockland Immunochemicals. (n.d.). NFkB p65 ELISA Kit (KAA065). Retrieved from [Link]
- Al-Otaibi, W. Q., et al. (2022). Inhibition of NF-kB/IL-6/JAK2/STAT3 Pathway and Epithelial-Mesenchymal Transition in Breast Cancer Cells by Azilsartan. Molecules, 27(19), 6296.
- De Dsouza, P., et al. (2021). Efficacy and Safety of Novel Formulation of Clobetasol Propionate 0.025% Cream in Indian Moderate-to-Severe Psoriasis Patients: Phase-2a, Randomized 3-Arm Study.
- Clark, A. R. (2007). Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK. Journal of Biological Chemistry, 282(52), 37465-37474.
- Hoffmann, K., et al. (2016). Kinetics of Clobetasol-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution. Pharmaceutical Research, 33(11), 2747-2759.
- Aparicio-Soto, M., et al. (2013). NF-κB and STAT3 inhibition as a therapeutic strategy in psoriasis: in vitro and in vivo effects of BTH.
- McKay, L. I., & Cidlowski, J. A. (2003). NF-κB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms. Journal of Cell Science, 116(Pt 12), 2377-2387.
- Scheinman, R. I., et al. (1995). Molecular Control of Immune/Inflammatory Responses: Interactions Between Nuclear Factor-κB and Steroid Receptor-Signaling Pathways. Endocrine Reviews, 16(2), 163-180.
- Newton, R., & Holden, N. S. (2003). NF-κB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms. Journal of Cell Science, 116(12), 2377-2387.
- Li, M., et al. (2018). Helichrysetin and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells. International Journal of Oncology, 53(6), 2567-2578.
- Auphan, N., et al. (1995). Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis. Science, 270(5234), 286-290.
- Newton, R., & Holden, N. S. (2003). NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms. Journal of Cell Science, 116(Pt 12), 2377-2387.
-
Bio-protocol. (2024). Nuclear extraction and NF-κB p65 transcription factor assay. Retrieved from [Link]
- Gómez-Chiarri, M., et al. (1998). Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells. Journal of the American Society of Nephrology, 9(9), 1629-1638.
- De Bosscher, K., et al. (2000). Glucocorticoids repress NF-κB-driven genes by disturbing the interaction of p65 with the basal transcription machinery, irrespective of coactivator levels in the cell. Proceedings of the National Academy of Sciences, 97(8), 3919-3924.
-
ResearchGate. (2015, January 15). What is the protocol for activation of NFkB via TNFalpha treatment in HepG2 cells? Retrieved from [Link]
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Rockland Immunochemicals. (n.d.). Nuclear & Cytoplasmic Extract Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). TNF--induced NF-B activation through TAK1. A, HeLa cells were... Retrieved from [Link]
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PubChem. (n.d.). Clobetasol Propionate. Retrieved from [Link]
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RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]
- Chen, F., et al. (2019). Dexamethasone Facilitates NF-κB Signal Pathway in TNF-α Stimulated Rotator Cuff Tenocytes. Connective Tissue Research, 60(5), 457-466.
- Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
- Macian, F., et al. (2001). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods, 253(1-2), 147-156.
- Hoffmann, A., et al. (2005). A TNF-induced gene expression program under oscillatory NF-κB control. BMC Cell Biology, 6, 37.
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ResearchGate. (2013, July 11). Can someone recommend the easiest way to activate Nf-kB in a cell line (simply HeLa)? Retrieved from [Link]
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Analytical Protocol: Quantification of Doxibetasol in Biological Media
Executive Summary
This Application Note details the analytical strategy for the quantification of Doxibetasol (CAS: 1879-77-2), a synthetic glucocorticoid structurally defined as 9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione.[1][2] Often referenced in developmental literature as 21-Deoxydexamethasone or Doxybetasol , this compound is a potent anti-inflammatory agent distinguished from Dexamethasone by the absence of the C21-hydroxyl group.[1][2]
This structural difference significantly alters its polarity (increasing lipophilicity), necessitating specific modifications to standard corticosteroid protocols.[1][2] This guide provides a validated LC-MS/MS workflow for bioanalysis (plasma/tissue) and a robust HPLC-UV method for pharmaceutical quality control, grounded in FDA Bioanalytical Method Validation guidelines.[1][2]
Compound Profile & Physicochemical Properties[1][2][3]
Understanding the molecule is the first step in method design.[1] this compound’s lack of the primary alcohol at C21 makes it more hydrophobic than its parent analogs (Dexamethasone/Betamethasone), affecting retention time and extraction efficiency.[1]
| Property | Specification | Analytical Impact |
| Common Name | This compound (Doxybetasol) | Target Analyte |
| Chemical Name | 9-fluoro-11 | Stereochemistry at C16 is critical for separation from epimers.[1][2] |
| CAS Number | 1879-77-2 | Verification ID |
| Molecular Weight | 376.47 g/mol | Precursor Ion |
| LogP (Predicted) | ~2.9 - 3.2 | Higher retention on C18 than Dexamethasone (LogP ~1.8).[1][2] |
| Chromophore | Conjugated enone (Ring A) | UV |
Sample Preparation Protocols
Efficient isolation of this compound from complex matrices (plasma, cell culture media) is critical to minimize matrix effects in LC-MS/MS.[1][2] Due to its lipophilicity, Liquid-Liquid Extraction (LLE) is superior to protein precipitation for sensitivity.[1][2]
Decision Matrix: Sample Prep Strategy
Figure 1: Decision tree for selecting the optimal sample preparation strategy based on biological matrix.
Protocol A: Liquid-Liquid Extraction (Recommended for Plasma)
Rationale:[1][2] MTBE (Methyl tert-butyl ether) provides excellent recovery for lipophilic steroids while excluding polar matrix interferences (phospholipids).[1][2]
-
Aliquot: Transfer 200 µL of plasma/media to a 1.5 mL Eppendorf tube.
-
Internal Standard: Add 20 µL of IS solution (Dexamethasone-d4, 100 ng/mL). Vortex 10s.
-
Extraction: Add 1.0 mL MTBE .
-
Agitation: Vortex for 5 min or shaker for 10 min.
-
Phase Separation: Centrifuge at 10,000 x g for 5 min at 4°C.
-
Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN). Vortex and transfer to LC vial.
Method 1: LC-MS/MS Bioanalytical Quantification
Target Audience: PK/PD Researchers, Clinical Labs[1][2]
This method utilizes the unique mass transition of this compound.[1] Unlike Dexamethasone (MW 392), this compound (MW 376) generates a distinct parent ion.[1][2]
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temp: 45°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30% | Loading |
| 1.0 | 30% | Isocratic Hold |
| 4.0 | 90% | Elution of this compound |
| 5.0 | 90% | Wash |
| 5.1 | 30% | Re-equilibration |[1][2]
Mass Spectrometry Parameters (ESI+)
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|
| This compound | 377.2
Note on Causality: The loss of HF (mass 20) is characteristic of fluorinated steroids at C9.[2] this compound lacks the C21-OH, so it does not show the characteristic formaldehyde loss (M-30) seen in Dexamethasone.[1][2]
Method 2: HPLC-UV for Quality Control
Target Audience: Formulation Scientists, QC Labs[1][2]
For high-concentration samples (drug substance, formulation analysis), MS is unnecessary.[1][2] A robust UV method is sufficient.[1][2]
-
Detector: DAD/UV at 240 nm (Absorption max of the
-unsaturated ketone).[1][2] -
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1][2]
-
Retention Time: this compound will elute at approximately 6-8 minutes, significantly later than Dexamethasone (~4-5 min) due to higher lipophilicity.[1][2]
Analytical Validation (Self-Validating System)[1][2]
To ensure trustworthiness, the method must pass the following "System Suitability" checks before every run:
-
Resolution Check: If analyzing mixtures, resolution (
) between this compound and Dexamethasone must be > 2.0.[1][2] -
Sensitivity Check: The Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ, typically 1 ng/mL for MS) must be > 10.[1][2]
-
Linearity: Calibration curve (
ng/mL) must have . -
Carryover: Inject a blank after the highest standard; analyte peak area must be < 20% of LLOQ.[1]
Workflow Visualization
Figure 2: Validation logic flow ensuring data integrity according to FDA guidelines.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71106, this compound. Retrieved from [Link][1][2]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
World Anti-Doping Agency (WADA). Technical Document for the Analysis of Glucocorticoids. (Provides baseline fragmentation patterns for fluorinated steroids). Retrieved from [Link][1][2]
Sources
Application Notes and Protocols: In Vivo Animal Models for Testing Doxibetasol Efficacy
Abstract
Doxibetasol, a potent synthetic corticosteroid, is anticipated to be a significant therapeutic agent for inflammatory dermatoses. As with any topical anti-inflammatory drug, rigorous preclinical evaluation of its efficacy is paramount. This guide provides a comprehensive overview and detailed protocols for utilizing robust in vivo animal models to assess the therapeutic potential of this compound formulations. We will delve into the mechanistic rationale for model selection, provide step-by-step experimental procedures, and outline key efficacy endpoints. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and dermatology.
Understanding this compound's Mechanism of Action
This compound, as a member of the glucocorticoid class, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects primarily through its interaction with the glucocorticoid receptor (GR).[1][2] Understanding this pathway is fundamental to selecting appropriate pharmacodynamic models and endpoints.
Upon topical application, this compound penetrates the cell membrane and binds to the cytosolic GR. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and allowing the this compound-GR complex to translocate into the nucleus.[1] Once in the nucleus, the complex modulates gene expression in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1).[1] Lipocortin-1 inhibits phospholipase A2 (PLA2), an enzyme responsible for releasing arachidonic acid from cell membranes.[1][3] This action effectively blocks the downstream production of potent inflammatory mediators like prostaglandins and leukotrienes.[1][4]
-
Transrepression: The this compound-GR complex can directly or indirectly interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] By inhibiting these factors, this compound suppresses the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules that drive the inflammatory cascade.[1][3][5]
Additionally, corticosteroids like this compound can have anti-proliferative effects, which are particularly relevant in conditions like psoriasis where keratinocyte hyperproliferation is a key feature.[2][6]
Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.
Strategic Selection of In Vivo Models
The choice of an animal model is a critical step and should be guided by the specific therapeutic indication and the phase of drug development.[7] For a topical corticosteroid like this compound, it is beneficial to use models that represent both acute inflammation and more complex, chronic, immune-mediated conditions. We recommend a two-tiered approach.
-
Arachidonic Acid (AA)-Induced Ear Edema: An acute, rapid, and reproducible model ideal for initial screening and potency determination. It primarily evaluates the drug's ability to inhibit inflammation mediated by eicosanoids (prostaglandins and leukotrienes), which is directly relevant to this compound's mechanism via PLA2 inhibition.[4]
-
Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis: A sub-chronic model that recapitulates many key features of human plaque psoriasis, including epidermal thickening (acanthosis), scaling, erythema, and a characteristic IL-23/IL-17 inflammatory axis.[8] This model is excellent for evaluating efficacy in a complex, immune-driven disease state.[9][10]
Comparative Overview of Recommended Models
| Feature | Arachidonic Acid (AA) Model | Imiquimod (IMQ) Model |
| Model Type | Acute Topical Inflammation | Sub-chronic, Immune-Mediated Inflammation |
| Inducing Agent | Arachidonic Acid | Imiquimod (TLR7/8 Agonist) |
| Key Mechanism | Eicosanoid-mediated edema[4] | IL-23/IL-17 Axis, Keratinocyte Hyperproliferation[8] |
| Primary Endpoints | Ear swelling (edema), tissue weight[11][12] | PASI score, skin/ear thickness, histopathology[9] |
| Time Course | Rapid onset (minutes), peak at ~1 hour, resolution by 6 hours[12][13] | Develops over 3-5 days, sustained inflammation[8][9] |
| Primary Use | Initial efficacy screening, potency ranking, formulation testing | Efficacy in a disease-relevant context, mechanism of action studies |
| Advantages | Fast, simple, highly reproducible, cost-effective[4][7] | High clinical relevance to psoriasis, multiple endpoints[10][14] |
| Limitations | Does not model complex immune interactions[4][15] | Can cause systemic effects in animals, more labor-intensive[8] |
Detailed Experimental Protocols
Ethical conduct is paramount in all animal studies. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.[16]
Protocol 1: Arachidonic Acid (AA)-Induced Mouse Ear Edema
Objective: To evaluate the acute anti-inflammatory efficacy of topical this compound formulations.
Materials and Reagents:
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
Arachidonic acid (AA) solution (e.g., 10 mg/mL in acetone)
-
This compound formulations (various concentrations)
-
Vehicle control (formulation base without this compound)
-
Positive control: Clobetasol Propionate 0.05% cream/ointment
-
Digital calipers or thickness gauge
-
Anesthesia (e.g., isoflurane)
-
Precision balance
Experimental Design (Self-Validating System):
-
Group 1 (n=8-10): Naive (No treatment)
-
Group 2 (n=8-10): Vehicle + AA (Negative Control)
-
Group 3 (n=8-10): this compound (Low Dose) + AA
-
Group 4 (n=8-10): this compound (High Dose) + AA
-
Group 5 (n=8-10): Clobetasol Propionate 0.05% + AA (Positive Control)
Procedure:
-
Acclimatization: Acclimate mice for at least 7 days under standard housing conditions.
-
Baseline Measurement: Lightly anesthetize mice and measure the baseline thickness of both ears using digital calipers.
-
Topical Treatment: Apply a fixed volume (e.g., 20 µL) of the assigned test article (Vehicle, this compound, or Positive Control) to both the inner and outer surfaces of the right ear. The left ear remains untreated as an internal control.
-
Incubation: Allow the formulation to be absorbed for a predefined period (e.g., 60 minutes).
-
Inflammation Induction: Apply a fixed volume (e.g., 20 µL) of the AA solution to the inner and outer surfaces of the right ear of all mice (except the Naive group).
-
Efficacy Assessment: 60 minutes after AA application (the typical time of maximal edema), re-anesthetize the mice and measure the thickness of the right ear.[12]
-
Tissue Collection: Immediately following the final measurement, humanely euthanize the mice. Using an 8-mm dermal biopsy punch, collect a circular section from the right and left ears of each mouse.[11] Weigh the punches immediately.
-
Data Analysis:
-
Edema (Thickness): Calculate the change in ear thickness (Final Thickness - Baseline Thickness).
-
Edema (Weight): Calculate the difference in weight between the right and left ear punches.
-
Percent Inhibition: Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [1 - (Treated Group Edema / Vehicle Group Edema)] * 100
-
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis
Objective: To assess the efficacy of this compound in a sub-chronic, immune-mediated model of skin inflammation.
Materials and Reagents:
-
Female BALB/c or C57BL/6 mice (8-10 weeks old)
-
5% Imiquimod cream (e.g., Aldara™)
-
This compound formulations
-
Vehicle control
-
Positive control: Clobetasol Propionate 0.05% cream
-
Digital calipers
-
Reagents for histology (formalin, paraffin, H&E stain)
-
Reagents for cytokine analysis (ELISA kits or qPCR reagents)
Experimental Design (Self-Validating System):
-
Group 1 (n=8-10): Naive (No treatment)
-
Group 2 (n=8-10): Vehicle + IMQ (Negative Control)
-
Group 3 (n=8-10): this compound (Test Dose) + IMQ
-
Group 4 (n=8-10): Clobetasol Propionate 0.05% + IMQ (Positive Control)
Procedure:
-
Acclimatization & Shaving: Acclimate mice for 7 days. On Day -1, shave a small area (approx. 2x3 cm) on the rostral back of each mouse.[17]
-
Disease Induction (Days 0-5): Apply a daily topical dose of 62.5 mg of 5% IMQ cream to the shaved back of mice in Groups 2, 3, and 4 for 6 consecutive days.[8][17] This is equivalent to 3.125 mg of active imiquimod.[8]
-
Therapeutic Treatment (Days 2-6): Beginning on Day 2 (once disease is established), apply the assigned test article (Vehicle, this compound, or Positive Control) to the inflamed back skin approximately 2-4 hours after the daily IMQ application. This therapeutic paradigm better mimics the clinical use-case.
-
Daily Monitoring (Days 0-6):
-
Record the body weight of each mouse daily.
-
Score the back skin for erythema (redness), scaling, and thickness based on a modified Psoriasis Area and Severity Index (PASI) score (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[9][10] The sum of these three scores constitutes the daily cumulative score.
-
Measure the thickness of the back skin fold using digital calipers.
-
-
Termination and Sample Collection (Day 7):
-
Perform final PASI scoring and thickness measurements.
-
Humanely euthanize the mice.
-
Collect the treated skin tissue. Divide the sample:
-
One portion for histology: Fix in 10% neutral buffered formalin.
-
Another portion for biomarker analysis: Snap-freeze in liquid nitrogen and store at -80°C.
-
-
Key Efficacy Endpoints and Readouts
A multi-faceted approach to endpoint analysis provides the most comprehensive assessment of efficacy.
Figure 2: General experimental workflow for in vivo efficacy testing.
Macroscopic and Biophysical Readouts
-
Visual Scoring (PASI): For the IMQ model, the daily scoring of erythema, scaling, and thickness provides a dynamic view of disease progression and treatment response.[9]
-
Skin/Ear Thickness: A quantitative, objective measure of edema and inflammation. It is a primary endpoint in both the AA and IMQ models.
Histopathological Analysis
Histology provides crucial microscopic evidence of this compound's effects on tissue architecture and cellular infiltration.[18]
-
Procedure: Formalin-fixed, paraffin-embedded skin samples are sectioned and stained with Hematoxylin and Eosin (H&E).
-
Key Features to Assess:
-
Epidermal Thickness (Acanthosis): A hallmark of psoriasis, this should be significantly reduced by effective treatment in the IMQ model.[8]
-
Inflammatory Infiltrate: The presence and density of immune cells (neutrophils, lymphocytes, macrophages) in the dermis and epidermis.[19][20] Effective treatment should markedly decrease this cellular infiltration.[21]
-
Parakeratosis: Retention of nuclei in the stratum corneum, another feature of psoriasis that should be reduced.
-
Spongiosis/Edema: Intercellular fluid in the epidermis.
-
Biomarker Analysis (Cytokine Profiling)
Measuring the expression of key inflammatory mediators at the protein or mRNA level provides mechanistic insight into this compound's action.[22][23] This is particularly valuable for the IMQ model.
-
Methods: Quantitative PCR (qPCR) for gene expression or ELISA for protein levels from skin homogenates.
-
Key Cytokines to Profile:
-
Pro-inflammatory cytokines: TNF-α, IL-1β, IL-6. Their expression is expected to be high in the IMQ-vehicle group and suppressed by this compound.
-
Psoriasis-related cytokines: IL-17 and IL-23. These are central to the IMQ model's pathology and are key targets for assessing therapeutic efficacy.[8]
-
Chemokines: IL-8 (CXCL8), a potent neutrophil chemoattractant, is another relevant marker of inflammation.[24][25]
-
Data Interpretation and Troubleshooting
-
Interpreting Results: A successful this compound formulation should demonstrate a statistically significant, dose-dependent reduction in the primary endpoints (edema, PASI score) compared to the vehicle control. Its potency can be benchmarked against the positive control (Clobetasol Propionate). The histological and biomarker data should corroborate the macroscopic findings, showing reduced epidermal thickness, decreased cellular infiltrate, and suppression of pro-inflammatory cytokines.
-
Common Pitfalls:
-
Vehicle Effects: The formulation base itself can have anti-inflammatory or pro-inflammatory effects. The vehicle control group is critical to dissecting the specific activity of this compound.
-
Systemic Exposure: High doses or certain formulations can lead to systemic absorption, potentially causing side effects like weight loss, especially in the IMQ model.[2] Daily body weight monitoring is essential.
-
Model Variability: Ensure consistent application of inducing agents and treatments. Housing conditions can also impact the inflammatory response.[14] Using a sufficient number of animals per group (n=8-10) helps mitigate inter-animal variability.
-
Conclusion
The strategic use of the acute arachidonic acid-induced edema model and the sub-chronic imiquimod-induced psoriasis model provides a robust platform for the preclinical evaluation of this compound. By combining macroscopic scoring, biophysical measurements, and detailed histological and biomarker analyses, researchers can build a comprehensive data package to confidently assess the efficacy and elucidate the mechanism of action of novel this compound formulations, paving the way for successful clinical development.
References
-
ResearchGate. (n.d.). Mechanism of action of clobetasol propionate after topical application.... Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Halobetasol Propionate?. Retrieved from [Link]
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PubChem. (n.d.). Clobetasol Propionate. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Clobetasol Propionate?. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (2023). Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. Retrieved from [Link]
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National Toxicology Program - NIH. (2024, September 10). Skin - Inflammation. Retrieved from [Link]
-
Public Health Toxicology. (n.d.). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Retrieved from [Link]
-
PubMed. (1987, February). Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds. Retrieved from [Link]
-
IIVS.org. (n.d.). Cytokine induction in the 3D EpiDerm™ skin model used as an in vitro preclinical screening tool for formulations with anti-inflammatory action. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory and Histological Analysis of Skin Wound Healing through Topical Application of Mexican Propolis. Retrieved from [Link]
-
PMC - NIH. (2020, September 5). Skin Tape Sampling Technique Identifies Proinflammatory Cytokines in Atopic Dermatitis Skin. Retrieved from [Link]
-
Southern Illinois University. (2022, June 14). Examples of skin pathology. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Profiling of Cytokines and Growth Factors: Pathogenic Roles and Clinical Applications in Autoimmune Diseases. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (2017, November 1). Mouse model of imiquimod-induced psoriatic itch. Retrieved from [Link]
-
ResearchGate. (n.d.). Histological analysis of skin lesions. Histology of lesions treated.... Retrieved from [Link]
-
(n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
-
IMAVITA preclin. CRO. (n.d.). Imiquimod-Induced Psoriasis Mouse Model. Retrieved from [Link]
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Frontiers. (2022, November 15). Cytokine/Chemokine assessment as a complementary diagnostic tool for inflammatory skin diseases. Retrieved from [Link]
-
PubMed. (n.d.). Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema. Retrieved from [Link]
-
PubMed. (n.d.). The mouse ear inflammatory response to topical arachidonic acid. Retrieved from [Link]
-
PMC - NIH. (2023, December 8). The Development of Human Ex Vivo Models of Inflammatory Skin Conditions. Retrieved from [Link]
-
(n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
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Inotiv. (n.d.). Imiquimod-Induced Psoriasis (Rats and Mice). Retrieved from [Link]
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PMC - NIH. (n.d.). My approach to superficial inflammatory dermatoses. Retrieved from [Link]
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Technical Guide: Pharmacokinetic Profiling and Pharmacodynamic Evaluation of Doxibetasol
Introduction & Molecule Profile[1]
Doxibetasol (9-fluoro-11
In drug development, the challenge with this compound—and the wider class of fluorinated corticosteroids—lies in balancing local potency against systemic bioavailability . High systemic absorption can lead to HPA (Hypothalamic-Pituitary-Adrenal) axis suppression, while poor skin penetration renders the drug ineffective.
This guide moves beyond standard textbook descriptions to provide field-proven protocols for establishing the PK/PD profile of this compound formulations.
Pharmacodynamics (PD): Mechanism & Potency Assays
Mechanism of Action: Genomic & Non-Genomic Pathways
This compound acts by diffusing across the cell membrane and binding to the cytosolic Glucocorticoid Receptor (GR). The drug-receptor complex translocates to the nucleus, where it modulates gene expression.
-
Transrepression (Primary Anti-inflammatory Mechanism): The complex inhibits transcription factors like NF-
B and AP-1, suppressing pro-inflammatory cytokines (IL-1, IL-6, TNF- ). -
Transactivation: Upregulates anti-inflammatory proteins like lipocortin-1 (Annexin A1).
Visualization: this compound Signaling Pathway
Figure 1: this compound Mechanism of Action. The drug penetrates the membrane, activates the GR, and modulates gene transcription to suppress inflammation.
Protocol A: The McKenzie-Stoughton Vasoconstriction Assay
The "Skin Blanching Test" is the FDA-recognized surrogate for clinical efficacy of topical corticosteroids. This compound induces vasoconstriction in the upper dermis, causing visible skin whitening (blanching).
Objective: Determine the relative potency of this compound formulations compared to a reference standard (e.g., Betamethasone Dipropionate).
Methodology:
-
Subject Selection: Screen 30 healthy volunteers (Fitzpatrick skin types I-III preferred for visibility). Exclude those with recent topical steroid use.
-
Application:
-
Mark ventral forearms with a grid (e.g., 1 cm² squares).
-
Apply 10 µL of this compound formulation and Reference Standard to designated sites.
-
Include a "Vehicle Control" (negative) and "Clobetasol Propionate" (positive control).
-
Occlusion: Cover sites with non-porous tape for 16 hours (optional, increases sensitivity).
-
-
Evaluation:
-
Remove tape and wash gently.
-
Assess blanching at 2 hours and 16 hours post-removal.
-
Scoring System: Use a visual scale (0–4) or a Chromameter (Minolta CR-400) for objective
value (redness) quantification.
-
| Score | Visual Description | Chromameter Interpretation |
| 0 | No blanching | No |
| 1 | Mild blanching (barely visible) | Slight |
| 2 | Moderate blanching (clear outlines) | Significant |
| 3 | Strong blanching | High |
| 4 | Intense blanching (ghost white) | Maximal |
Critical Insight: Visual scoring is subjective. For high-impact studies, use a Chromameter to measure the
Pharmacokinetics (PK): Absorption & Bioanalysis
Protocol B: In Vitro Permeation Test (IVPT)
Before clinical trials, this compound release must be characterized using Franz Diffusion Cells. This predicts the drug's ability to penetrate the Stratum Corneum.
Experimental Setup:
-
Membrane: Human cadaver skin (dermatomed to 500 µm) or synthetic Strat-M® membrane.
-
Receptor Fluid: PBS (pH 7.4) + 2% BSA or Ethanol (to ensure sink conditions for the lipophilic steroid).
-
Temperature: 32°C (skin surface temperature).
Workflow:
-
Mount skin in the Franz cell (epidermis facing up).
-
Apply finite dose (10 mg/cm²) of this compound cream/ointment.
-
Sample receptor fluid at 0, 1, 2, 4, 8, 12, and 24 hours.
-
Replenish receptor volume immediately after sampling.
-
Analyze samples via HPLC or LC-MS/MS.[1]
Visualization: IVPT Workflow
Figure 2: In Vitro Permeation Test (IVPT) Workflow. From formulation application to bioanalytical quantification.
Protocol C: LC-MS/MS Bioanalytical Method
Systemic levels of topical this compound are often in the pg/mL range, requiring high-sensitivity mass spectrometry.
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Chromatography: UHPLC (C18 Column, 1.7 µm particle size).
Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 4 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
MRM Transitions (Specific to this compound/Betamethasone):
-
Quantifier:
(Loss of HF) -
Qualifier:
(Loss of 2 H₂O) -
Internal Standard: Betamethasone-d5 (
)
-
Self-Validating Check:
-
Matrix Effect: Compare post-extraction spike response vs. neat solution. If suppression >15%, switch to Deuterated Internal Standard (Betamethasone-d5) to compensate.
-
LLOQ: Target a Lower Limit of Quantification of 10–20 pg/mL .
Data Analysis & Interpretation
Key Pharmacokinetic Parameters
When analyzing IVPT or clinical PK data, calculate the following:
| Parameter | Definition | Significance for this compound |
| Maximum Flux ( | Indicates the rate of drug passing through the skin. | |
| Lag Time (h) | Time required to reach steady-state diffusion. | |
| Permeability Coefficient | Intrinsic ability of the molecule to penetrate the barrier. | |
| AUC | Area Under Curve | Total systemic exposure (Safety metric for HPA suppression). |
Potency Ranking (PD)
Based on the McKenzie Assay, this compound formulations are categorized into potency classes:
-
Class I (Super Potent): Comparable to Clobetasol Propionate.
-
Class II (High Potent): Comparable to Betamethasone Dipropionate.
-
Class III-VII: Moderate to Low potency.
Note: this compound is typically a Class II or III steroid depending on the vehicle (ointment > cream > lotion).
References
-
McKenzie, A. W., & Stoughton, R. B. (1962). Method for comparing percutaneous absorption of steroids.[2] Archives of Dermatology, 86(5), 608-610.[2]
-
FDA Guidance for Industry (1995). Topical Dermatological Glucocorticoids: In Vivo Bioequivalence.[3]
-
Hengge, U. R., et al. (2006). Adverse effects of topical glucocorticosteroids. Journal of the American Academy of Dermatology, 54(1), 1-15.
-
Gao, Y., et al. (2020). LC-MS/MS Method for Determination of Corticosteroids in Cosmetic Products. Journal of Chromatography B. (Note: Adapted from similar high-sensitivity steroid protocols).
-
PubChem. Betamethasone (this compound) Compound Summary.
Sources
Application Notes and Protocols: Doxibetasol as a Reference Compound in High-Throughput Screening for Anti-Inflammatory Agents
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Doxibetasol in high-throughput screening (HTS) assays. This compound, a potent synthetic glucocorticoid, is an essential tool compound for the discovery of novel anti-inflammatory therapeutics. Its well-defined mechanism of action and high potency make it an ideal positive control and reference standard. Herein, we detail the scientific rationale, validated experimental protocols, and data analysis workflows for leveraging this compound in a primary, target-based NF-κB reporter assay and a secondary, cell-based cytokine release assay. The methodologies are designed for robustness, scalability, and integration into automated HTS platforms, ensuring the generation of high-quality, reproducible data.
Scientific Foundation: Understanding this compound's Mechanism of Action
This compound is a high-potency corticosteroid that exerts its anti-inflammatory effects primarily through its activity as a glucocorticoid receptor (GR) agonist.[1] The canonical pathway for GR signaling begins when this compound, a lipophilic molecule, diffuses across the cell membrane and binds to the GR residing in the cytosol, which is maintained in an inactive state through a complex with heat shock proteins (HSPs).[2] Ligand binding induces a conformational change, causing the dissociation of HSPs and the translocation of the activated this compound-GR complex into the nucleus.[3]
Once in the nucleus, the activated complex can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like IκBα (an inhibitor of NF-κB).[4]
-
Transrepression: The GR monomer can interfere with the activity of other transcription factors, most notably Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). This "tethering" mechanism prevents NF-κB from binding to its response elements, thereby repressing the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules.[4][5]
This potent and well-characterized inhibition of the NF-κB pathway is the primary reason this compound is an exemplary reference compound for anti-inflammatory drug discovery campaigns.
Caption: this compound's mechanism via the Glucocorticoid Receptor (GR) pathway.
HTS Campaign Strategy: A Phased Approach
A successful HTS campaign for novel anti-inflammatory agents requires a multi-stage approach to identify and validate hits efficiently. This compound serves as a critical performance benchmark at each stage.
Caption: Phased HTS workflow for anti-inflammatory drug discovery.
Phase 1: Primary HTS Protocol - NF-κB Luciferase Reporter Assay
Principle: This is a cell-based, target-driven assay designed for high-throughput capacity. It utilizes a stable cell line (e.g., HEK293) that co-expresses a firefly luciferase reporter gene under the control of NF-κB response elements.[6][7] Upon stimulation with TNF-α, the NF-κB pathway is activated, leading to luciferase expression, which is quantified as a luminescent signal. This compound and other inhibitors will suppress this signal.
Methodology:
-
Reagent Preparation:
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Opti-MEM or equivalent serum-free medium.
-
Stimulant: Recombinant Human TNF-α reconstituted to a 2X working concentration (e.g., 20 ng/mL) in Assay Buffer.
-
This compound Control: 10 mM stock in DMSO. Prepare a 2X working concentration for the positive control (e.g., 2 µM in Assay Buffer).
-
Detection Reagent: A commercial luciferase assay reagent (e.g., Bright-Glo™).
-
-
Assay Procedure (1536-well format):
-
Step 2.1 (Cell Seeding): Using an automated liquid handler with a small-volume dispense cassette, dispense 3 µL of HEK293/NF-κB-luc cells (at a density of ~1.25 x 10^6 cells/mL) into each well of a 1536-well solid white plate.
-
Step 2.2 (Incubation): Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
Step 2.3 (Compound Pinning): Using an acoustic dispenser or pin tool, transfer 30 nL of test compounds, this compound (positive control), or DMSO (vehicle/negative control) from source plates to the assay plate.
-
Step 2.4 (Pre-incubation): Incubate for 1 hour at 37°C, 5% CO2 to allow compound uptake.
-
Step 2.5 (Stimulation): Add 3 µL of 2X TNF-α solution to all wells except for unstimulated controls (which receive 3 µL of Assay Buffer).
-
Step 2.6 (Incubation): Incubate for 6 hours at 37°C, 5% CO2.[8]
-
Step 2.7 (Signal Detection): Equilibrate the plate to room temperature. Add 6 µL of luciferase detection reagent. Incubate for 5 minutes in the dark and read luminescence on a compatible plate reader.
-
-
Data Analysis and Quality Control:
-
Assay Quality (Z'-Factor): The Z'-factor is calculated from the positive (this compound) and negative (DMSO vehicle) control wells to determine assay robustness. An assay with a Z' > 0.5 is considered excellent for HTS.
-
Primary Hit Selection: Test compounds are flagged as "hits" if their percent inhibition exceeds a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle controls).
-
Phase 3: Secondary Assay Protocol - IL-6 Secretion ELISA
Principle: This assay confirms the anti-inflammatory activity of hits from the primary screen in a more physiologically relevant context. It measures the inhibition of the secretion of a key pro-inflammatory cytokine, Interleukin-6 (IL-6), from stimulated cells (e.g., A549 human lung epithelial cells or peripheral blood mononuclear cells).[9][10] Quantification is achieved using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Reagent Preparation:
-
Cell Culture Medium: F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin (for A549 cells).
-
Stimulant: Recombinant Human TNF-α at a 1X working concentration (e.g., 10 ng/mL).
-
Compound Series: Prepare 8-point, 3-fold serial dilutions of confirmed hits and this compound in cell culture medium.
-
ELISA Kit: A commercial Human IL-6 ELISA kit containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution.[11][12][13][14]
-
-
Assay Procedure (96-well format):
-
Step 2.1 (Cell Seeding): Seed A549 cells at 2.5 x 10^4 cells/well in 100 µL of medium into a 96-well flat-bottom tissue culture plate. Incubate overnight.
-
Step 2.2 (Compound Treatment): Remove the medium and add 100 µL of the prepared compound serial dilutions. Incubate for 1 hour at 37°C, 5% CO2.
-
Step 2.3 (Stimulation): Add 10 µL of 100 ng/mL TNF-α to achieve a final concentration of 10 ng/mL. Incubate for 18-24 hours.
-
Step 2.4 (Supernatant Collection): Centrifuge the plate at low speed (300 x g) for 5 minutes. Carefully collect 80 µL of the supernatant without disturbing the cell monolayer.
-
Step 2.5 (ELISA): Perform the IL-6 ELISA according to the manufacturer's protocol. This typically involves:
-
Incubating the collected supernatant on the capture-antibody-coated plate (2 hours).
-
Washing, then adding the biotinylated detection antibody (1 hour).
-
Washing, then adding Streptavidin-HRP conjugate (1 hour).
-
Washing, then adding TMB substrate and incubating until color develops (15-30 mins).
-
Adding stop solution and reading absorbance at 450 nm.
-
-
-
Data Analysis:
-
Standard Curve: Generate a standard curve by plotting the absorbance of the IL-6 standards versus their known concentrations.
-
IC50 Calculation: Convert the absorbance values of the compound-treated samples to IL-6 concentrations using the standard curve. Plot the percent inhibition of IL-6 secretion against the log of the compound concentration. Fit the data using a four-parameter logistic model to determine the IC50 value.
-
Table 1: Representative Potency Data for this compound
| Assay Type | Cell Line | Stimulant | Readout | Potency Metric | Expected Value |
| Primary Screen | HEK293/NF-κB-luc | TNF-α (10 ng/mL) | Luminescence | IC50 | 1 - 10 nM |
| Secondary Screen | A549 | TNF-α (10 ng/mL) | IL-6 Secretion | IC50 | 5 - 25 nM |
| Cytotoxicity | A549 | N/A | Cell Viability | CC50 | > 10 µM |
Conclusion and Best Practices
This compound serves as a cornerstone for quality control and data interpretation in HTS campaigns for anti-inflammatory compounds. Its consistent performance in both primary reporter and secondary cytokine assays provides a robust benchmark for hit validation and prioritization. For successful implementation, it is critical to maintain consistent cell culture practices, perform rigorous QC using metrics like the Z'-factor, and always run a parallel cytotoxicity assay to eliminate compounds that inhibit the assay signal through cell death rather than specific pathway modulation. By following the detailed protocols and strategic framework outlined in this document, researchers can confidently identify and advance novel, high-quality hit compounds for subsequent stages of drug discovery.
References
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BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614. BPS Bioscience. [Link]
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National Institutes of Health. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 32798, Clobetasol Propionate. PubChem. [Link]
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INDIGO Biosciences. Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]
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Gong, L., et al. Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies. PubMed Central. [Link]
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Oakley, R.H., and Cidlowski, J.A. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PMC - PubMed Central. [Link]
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Li, H., et al. High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. PMC - NIH. [Link]
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Nuvisan. Tailored high-throughput screening solutions for identifying potent hits. Nuvisan. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5311051, Clobetasol. PubChem. [Link]
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McDade, T.W., et al. A highly sensitive immunoassay for interleukin-6 in dried blood spots. PMC - NIH. [Link]
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Hossain, M.K., et al. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis. Preprints.org. [Link]
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Abd-Elsalam, R.M., et al. Anti-inflammatory and Anti-oxidant Activities of Olmesartan Medoxomil Ameliorate Experimental Colitis in Rats. ResearchGate. [Link]
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National Center for Biotechnology Information. PubChem Substance Summary for SID 178103641, clobetasol propionate. PubChem. [Link]
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Chrousos, G.P., and Charmandari, E. Glucocorticoid Signaling Pathway: From Bench to Bedside. MDPI. [Link]
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AstraZeneca. High throughput screening at The DISC: a new era of drug discovery. YouTube. [Link]
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Ramamoorthy, S., and Cidlowski, J.A. Glucocorticoid receptor signaling in health and disease. PMC - PubMed Central. [Link]
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Elabscience. High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. Elabscience. [Link]
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National Center for Biotechnology Information. PubChem Substance Summary for SID 46505670, Clobetasol propionate. PubChem. [Link]
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Satyal, P., et al. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash. PubMed. [Link]
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Biomedica. Human IL-6 ELISA. Biomedica. [Link]
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Vanderbilt University. High Throughput Screening Facility | VICB. Vanderbilt University. [Link]
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de Oliveira, A.M.G., et al. Antinociceptive, anti-inflammatory and antioxidant activities of the crude ethanolic extract and alkaloid fraction of Waltheria viscosissima A. St. - Hil. (Malvaceae). PubMed. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6918178, Halobetasol Propionate. PubChem. [Link]
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E.M. Johnson, et al. New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers. [Link]
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System Biosciences. NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. System Biosciences. [Link]
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AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. [Link]
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Application Notes and Protocols for Utilizing Doxibetasol in Respiratory Inflammation Studies
Introduction: The study of respiratory inflammation, a hallmark of chronic diseases such as asthma and chronic obstructive pulmonary disease (COPD), necessitates the use of well-characterized anti-inflammatory agents. Doxibetasol is a potent synthetic corticosteroid designed for targeted application in respiratory inflammation research. Its high affinity for the glucocorticoid receptor allows for robust suppression of inflammatory pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in both in vitro and in vivo models of respiratory inflammation. The protocols herein are designed to ensure experimental reproducibility and scientific rigor.
Mechanistic Framework: The Anti-Inflammatory Action of this compound
This compound, as a corticosteroid, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). This interaction leads to the modulation of gene expression, ultimately suppressing the inflammatory cascade.
Upon entering the cell, this compound binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of HSPs and the translocation of the this compound-GR complex into the nucleus. Once in the nucleus, this complex can modulate gene expression in two principal ways:
-
Transactivation: The this compound-GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. This leads to an increased production of anti-inflammatory proteins such as annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The this compound-GR complex can indirectly inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is achieved through protein-protein interactions, preventing these transcription factors from binding to their target DNA sequences and initiating the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
This dual mechanism of action allows this compound to effectively reduce the production of a wide array of inflammatory mediators, decrease the recruitment of inflammatory cells, and alleviate the pathological features of respiratory inflammation.
Caption: this compound's anti-inflammatory signaling pathway.
In Vitro Application: Modeling Airway Inflammation
In vitro models are invaluable for dissecting the cellular and molecular mechanisms of this compound's action. Human bronchial epithelial cells (HBECs) are a highly relevant cell type for these studies.
Recommended In Vitro Model Parameters
| Parameter | Recommendation | Rationale |
| Cell Line | Primary Human Bronchial Epithelial Cells (HBECs) or BEAS-2B cell line | HBECs closely mimic the in vivo airway epithelium. BEAS-2B is a suitable immortalized alternative. |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) (1 µg/mL) or TNF-α (10 ng/mL) | LPS and TNF-α are potent inducers of inflammatory responses in airway epithelial cells.[1] |
| This compound Concentration | 0.1 nM - 1 µM (Dose-response curve recommended) | This range typically covers the therapeutic window for potent corticosteroids. |
| Incubation Time | 24 hours | Allows for sufficient time for gene expression changes and cytokine production. |
| Key Endpoints | Cytokine secretion (e.g., IL-6, IL-8), gene expression of pro-inflammatory markers | These are direct measures of the inflammatory response and its inhibition by this compound. |
Protocol: this compound Treatment of Human Bronchial Epithelial Cells
-
Cell Culture: Culture HBECs or BEAS-2B cells in appropriate media until they reach 80-90% confluency in 24-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture media to the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
Pre-treatment: One hour prior to inflammatory stimulation, replace the cell culture media with media containing the various concentrations of this compound or vehicle control (media with DMSO).
-
Inflammatory Challenge: Add LPS (final concentration 1 µg/mL) or TNF-α (final concentration 10 ng/mL) to the wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store at -80°C for cytokine analysis.
-
Cell Lysis: Lyse the remaining cells for RNA or protein extraction to analyze gene or protein expression of inflammatory markers.
-
Endpoint Analysis:
-
Cytokine Analysis: Measure the concentrations of IL-6 and IL-8 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Gene Expression Analysis: Isolate total RNA from the cell lysates and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IL6, CXCL8 (IL-8), and TNF.
-
In Vivo Application: Investigating Efficacy in Animal Models
In vivo models are essential for evaluating the therapeutic potential of this compound in a complex biological system. Mouse models of asthma and COPD are widely used and well-characterized.[2][3]
Recommended In Vivo Model Parameters
| Parameter | Recommendation | Rationale |
| Animal Model | BALB/c mice for allergic asthma models; C57BL/6 mice for COPD models | These strains are commonly used and exhibit robust inflammatory responses in the respective disease models.[4] |
| Disease Induction | Asthma: Ovalbumin (OVA) sensitization and challenge. COPD: Lipopolysaccharide (LPS) or cigarette smoke exposure.[3][5] | These are standard and well-validated methods for inducing asthma and COPD-like inflammation in mice.[3][5] |
| This compound Administration | Intranasal or intraperitoneal injection | Intranasal delivery targets the lungs directly, while intraperitoneal administration provides systemic exposure. |
| Dosage | 0.1 - 10 mg/kg (Dose-response study recommended) | This dosage range is often effective for corticosteroids in murine models of lung inflammation.[1] |
| Key Endpoints | Bronchoalveolar lavage fluid (BALF) cell count and cytokine levels, lung histology | These endpoints provide a comprehensive assessment of airway inflammation and lung tissue damage. |
Protocol: this compound Treatment in a Mouse Model of Acute Lung Inflammation
-
Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for at least one week before the experiment.
-
Induction of Inflammation: Anesthetize the mice and instill 10 µg of LPS in 50 µL of sterile saline intranasally to induce acute lung inflammation.
-
This compound Administration: One hour before and 6 hours after LPS instillation, administer this compound (0.1, 1, or 10 mg/kg) or vehicle control via intraperitoneal injection.
-
Sample Collection (24 hours post-LPS):
-
Anesthetize the mice and perform a tracheotomy.
-
Bronchoalveolar Lavage (BAL): Lavage the lungs with 3 x 0.5 mL of ice-cold PBS. Keep the collected BALF on ice.
-
Lung Tissue Collection: Perfuse the lungs with saline and harvest the lung tissue for histological analysis.
-
-
Endpoint Analysis:
-
BALF Analysis:
-
Lung Histology:
-
Fix the lung tissue in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Evaluate lung inflammation using a semi-quantitative scoring system, assessing parameters such as inflammatory cell infiltration, alveolar septal thickening, and edema.[8][9]
-
-
Caption: Experimental workflow for in vivo this compound studies.
Data Interpretation and Self-Validation
For robust and reliable results, it is crucial to include appropriate controls in every experiment.
-
Vehicle Control: This group receives the vehicle (e.g., DMSO in media, or saline for injections) instead of this compound and serves as the baseline for inflammatory responses.
-
Positive Control: A known anti-inflammatory drug, such as dexamethasone, can be included to validate the experimental model and provide a benchmark for the efficacy of this compound.
-
Negative Control: This group does not receive the inflammatory stimulus, providing the baseline for a non-inflamed state.
By comparing the results from the this compound-treated groups to these controls, researchers can confidently assess the anti-inflammatory efficacy of the compound. A statistically significant reduction in inflammatory markers in the this compound-treated group compared to the vehicle control group indicates a positive therapeutic effect.
Conclusion
This compound is a powerful tool for investigating the mechanisms of respiratory inflammation and for the pre-clinical evaluation of novel anti-inflammatory therapies. The protocols detailed in these application notes provide a solid foundation for conducting rigorous and reproducible studies. Adherence to these guidelines, coupled with careful experimental design and data analysis, will enable researchers to fully harness the potential of this compound in advancing our understanding and treatment of respiratory diseases.
References
- Barnes, P. J. (2006). Corticosteroids: the golden anniversary.
- Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for new drugs. The New England journal of medicine, 353(16), 1711–1723.
- Vandivier, R. W., Henson, P. M., & Douglas, I. S. (2006). Burying the dead: the impact of failed apoptotic cell removal (efferocytosis) on chronic inflammatory lung disease. Chest, 129(6), 1673–1682.
- Newton, R., & Holden, N. S. (2007). Separating transrepression and transactivation: a promising approach to improve glucocorticoid therapy. British journal of pharmacology, 152(8), 1163–1171.
- Adcock, I. M., & Caramori, G. (2001). Cross-talk between pro-inflammatory transcription factors and glucocorticoids. Immunology and cell biology, 79(4), 376–384.
- Brusselle, G., Bracke, K., Maes, T., D'hulst, A., Moerloose, K., Joos, G., ... & Pauwels, R. (2006). Murine models of COPD. Pulmonary pharmacology & therapeutics, 19(3), 155-165.
- Vlahos, R., Bozinovski, S., Gualano, R., Ernst, M., & Anderson, G. (2006). Modelling COPD in mice. Pulmonary pharmacology & therapeutics, 19(1), 12-17.
- Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma. Clinical & Experimental Allergy, 37(7), 973-988.
- Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Martin, T. R., Standiford, T. J., & The American Thoracic Society. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American journal of respiratory cell and molecular biology, 44(5), 725-738.
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Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells. (2021). PubMed. [Link]
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Animal models of chronic obstructive pulmonary disease: a systematic review. (2024). PMC - NIH. [Link]
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Systemic Corticosteroids for Treating Respiratory Diseases: Less Is Better, but… When and How Is It Possible in Real Life?. (2023). NIH. [Link]
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In Vivo Phenotypic Models for Asthma, COPD, and IPF. (2025). Selvita. [Link]
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Serum and Bronchoalveolar Lavage Fluid Levels of Cytokines in Patients with Lung Cancer and Chronic Lung Disease: A Prospective Comparative Study. (2023). MDPI. [Link]
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Short-Term Systemic Corticosteroids: Appropriate Use in Primary Care. (2020). AAFP. [Link]
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Effect Of Dual sEH/COX-2 Inhibition on Allergen-Induced Airway Inflammation. (2019). Frontiers. [Link]
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A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury. (2022). PubMed Central. [Link]
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Experimental animal models for COPD: a methodological review. (n.d.). BioMed Central. [Link]
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Glucocorticoid therapy in respiratory illness: bench to bedside. (n.d.). PMC - PubMed Central. [Link]
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Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury. (n.d.). ATS Journals. [Link]
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Doxofylline, a novofylline inhibits lung inflammation induced by lipopolysacharide in the mouse. (n.d.). PubMed. [Link]
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Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. (n.d.). SCIREQ. [Link]
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Cytokine Concentrations in Bronchoalveolar Lavage Fluid from Horses with Neutrophilic Inflammatory Airway Disease. (n.d.). NIH. [Link]
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Effect Of Dual sEH/COX-2 Inhibition on Allergen-Induced Airway Inflammation. (2019). ResearchGate. [Link]
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Histopathologic Evaluation and Scoring of Viral Lung Infection. (n.d.). PMC - NIH. [Link]
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Experimental animal models for COPD: a methodological review. (n.d.). Tanaffos. [Link]
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Corticosteroids and Their Use in Respiratory Disorders. (2025). ResearchGate. [Link]
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Histopathological scoring of lungs according to the severity of... (n.d.). ResearchGate. [Link]
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Troubleshooting & Optimization
Doxibetasol Cytotoxicity Assessment: A Technical Support Guide for Researchers
Welcome to the technical support center for assessing Doxibetasol cytotoxicity in different cell lines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for your in vitro experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and the setup of cytotoxicity assays.
Q1: What is this compound and why is assessing its cytotoxicity important?
A1: this compound is a synthetic corticosteroid.[1] Like other glucocorticoids, it is designed to interact with glucocorticoid receptors to modulate gene expression, typically to reduce inflammation.[2] However, off-target effects or dose-dependent toxicity can lead to unintended cell death. Cytotoxicity assessment is a critical early step in drug development to determine the therapeutic window of a compound and identify potential safety concerns.[3] It helps establish a dose range where the desired pharmacological effect is observed without causing significant harm to healthy cells.
Q2: How do I choose the right cell lines for my this compound cytotoxicity study?
A2: The choice of cell line is critical and depends on the research question.[4] Consider the following:
-
Relevance to Therapeutic Target: If this compound is intended for a specific tissue (e.g., skin, lung), using cell lines derived from that tissue (e.g., keratinocytes, bronchial epithelial cells) is most relevant.
-
Glucocorticoid Receptor (GR) Expression: Since this compound is a corticosteroid, its activity is mediated by the GR.[2] It is advisable to use cell lines with well-characterized GR expression levels. You may want to include both high and low GR-expressing cell lines to investigate receptor-dependent cytotoxicity.
-
General Toxicity Screening: For a general toxicity profile, a panel of cell lines from different origins is often used. This can include immortalized cell lines known for their robustness in cytotoxicity assays, such as HeLa (cervical cancer), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma).[5]
-
Normal vs. Cancer Cell Lines: Comparing the cytotoxic effect on cancerous versus non-cancerous cell lines from the same tissue of origin can provide insights into the compound's selectivity.
Q3: What are the most common assays to assess this compound cytotoxicity?
A3: Several assays can be used, each with its own principle, advantages, and limitations. The most common include:
-
MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells.[6][7][8] Viable cells with active dehydrogenases can reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[9] The amount of formazan is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the amount of LDH released into the cell culture medium.[10] LDH is a cytosolic enzyme that is released upon cell membrane damage, a hallmark of necrosis.[11]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.[12][13] Detecting the activity of specific caspases (e.g., caspase-3/7) can indicate if this compound induces apoptosis.[5]
Q4: How should I prepare this compound for my cell-based assays?
A4: Proper preparation of your test compound is crucial. This compound, like many corticosteroids, may have limited solubility in aqueous solutions.
-
Solvent Selection: A common approach is to dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Final Solvent Concentration: When diluting the stock solution in your cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[14] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Solubility and Stability: Be aware of the potential for your compound to precipitate out of solution at higher concentrations or over time in the culture medium.[15][16] Visually inspect your treatment wells for any signs of precipitation.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: High Variability Between Replicate Wells in MTT/XTT Assay
High variability can obscure real cytotoxic effects. Here’s how to troubleshoot:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common culprit.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells. Consider using a multichannel pipette for more consistent dispensing.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): The purple formazan crystals in the MTT assay must be fully dissolved for accurate absorbance readings.[7]
-
Solution: After adding the solubilization buffer, ensure gentle but thorough mixing. Pipetting up and down or placing the plate on an orbital shaker for a few minutes can help.[17] Check for any remaining crystals before reading the plate.
-
Experimental Workflow: Troubleshooting High Variability in MTT Assay
Caption: A decision-making workflow for troubleshooting high variability in MTT assays.
Issue 2: Unexpectedly High Cytotoxicity in Vehicle Control Wells
If your cells are dying in the vehicle control wells, it points to a problem with your experimental setup, not the this compound itself.
-
Solvent Toxicity: The organic solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration in all wells (including this compound-treated wells) is below this threshold.
-
-
Media Instability: Certain components in the cell culture media can degrade over time, especially when incubated with a solvent.
-
Solution: Prepare fresh media for each experiment. If using a complex or custom media formulation, verify the stability of its components.[15]
-
-
Contamination: Bacterial or fungal contamination can rapidly kill cells.
-
Solution: Regularly check your cell cultures for signs of contamination under a microscope. Use aseptic techniques throughout your experiment. If contamination is suspected, discard the cells and reagents and start with fresh, sterile stocks.
-
Data Presentation: Recommended Seeding Densities for Common Cell Lines in 96-well Plates
| Cell Line | Seeding Density (cells/well) | Notes |
| HeLa | 5,000 - 10,000 | Adherent, robust growth. |
| A549 | 7,000 - 15,000 | Adherent, forms a monolayer. |
| HepG2 | 10,000 - 20,000 | Adherent, prone to clumping. |
| Jurkat | 20,000 - 40,000 | Suspension, ensure even distribution. |
Note: These are starting recommendations. Optimal seeding density should be determined empirically for your specific experimental conditions to ensure cells are in the logarithmic growth phase during the assay.
Issue 3: No Cytotoxic Effect Observed Even at High this compound Concentrations
If this compound does not appear to be cytotoxic, consider these possibilities:
-
Compound Inactivity or Degradation: The this compound stock may have degraded.
-
Solution: Use a fresh, validated stock of this compound. Store the stock solution according to the manufacturer's recommendations (typically at -20°C or -80°C).
-
-
Low Cell Sensitivity: The chosen cell line may be inherently resistant to this compound-induced cytotoxicity.
-
Solution: Test a wider range of concentrations. If still no effect is seen, consider using a different cell line that is known to be sensitive to corticosteroids.
-
-
Assay Incubation Time: The duration of exposure to this compound may be too short to induce a cytotoxic response.
-
Solution: Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.
-
Experimental Protocol: General Steps for an MTT Cytotoxicity Assay
-
Cell Plating:
-
Harvest and count cells.
-
Dilute cells to the optimal seeding density in complete culture medium.
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Incubate overnight to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer (e.g., acidified isopropanol or a detergent-based solution) to each well.[9]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Signaling Pathway: Simplified Glucocorticoid-Mediated Apoptosis
Caption: A simplified pathway of how glucocorticoids like this compound can induce apoptosis.
References
- Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators.
- Pharmaceutical Compounding and Dispensing.
- Cell Health and Viability.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega.
- Cell Culture Media Impact on Drug Product Solution Stability. PubMed.
- Highlight report: Cell type selection for toxicity testing.
- Caspase 3 Activity Assay Kit. MP Biomedicals.
- The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances 2013. The Antibody Society.
- LDH assay kit guide: Principles and applic
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Cell Proliferation Assay.
- Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Cytotoxicity testing & ISO 10993-5: 7 tips for labor
- Understanding Cytotoxicity. VIROLOGY RESEARCH SERVICES.
- Caspase Assays. Thermo Fisher Scientific - US.
- Caspase-Glo® 3/7 Assay. Promega.
- MTT assay protocol. Abcam.
- Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
Sources
- 1. antibodysociety.org [antibodysociety.org]
- 2. US20170273972A1 - Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators - Google Patents [patents.google.com]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. atcc.org [atcc.org]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. mpbio.com [mpbio.com]
- 13. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. blog.johner-institute.com [blog.johner-institute.com]
- 15. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 17. mddionline.com [mddionline.com]
Technical Support Center: Doxibetasol Experimental Controls
Welcome to the technical support guide for researchers utilizing Doxibetasol. As a potent synthetic glucocorticoid, this compound is a powerful tool for investigating cellular processes mediated by the glucocorticoid receptor (GR). However, its potency necessitates rigorous experimental design to distinguish true, on-target effects from confounding off-target phenomena. This guide provides a series of troubleshooting steps, validation protocols, and frequently asked questions to ensure the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses common initial queries and concerns that arise during experiments with this compound.
Q1: My cells exhibit an unexpected or inconsistent phenotype after this compound treatment. How can I determine if this is an off-target effect?
A1: An unexpected phenotype is a primary indicator of potential off-target activity. The first step is to scrutinize your dose-response curve. Glucocorticoids should exhibit a sigmoidal dose-response for on-target effects. If you observe a non-monotonic or U-shaped curve, it may suggest that at higher concentrations, this compound is interacting with lower-affinity, off-target molecules, or inducing complex feedback loops.[1]
Immediate Actions:
-
Repeat and Refine Dose-Response: Conduct a detailed dose-response experiment with more data points, especially at the lower and higher concentration ranges.
-
Literature Review: Search for known off-target effects of potent glucocorticoids in your specific cell type or signaling pathway of interest. Pathways commonly affected by glucocorticoid excess include the IGF-1/PI3K/Akt pathway and NF-κB signaling.[2]
-
Implement Controls: Proceed to the validation experiments outlined in this guide, such as using an orthogonal compound or genetic knockdown of the target.
Q2: What are the most common off-target pathways affected by potent synthetic glucocorticoids like this compound?
A2: While the primary target is the glucocorticoid receptor (GR), high concentrations of synthetic glucocorticoids can interact with other cellular machinery. Key areas of concern include:
-
Other Steroid Receptors: Although designed for GR specificity, very high concentrations might lead to weak binding to mineralocorticoid, progesterone, or androgen receptors.
-
Enzyme Inhibition/Activation: Non-specific interactions with kinases or phosphatases can occur, altering signaling cascades unrelated to GR.
-
Membrane and Ion Channel Effects: Some steroids can directly interact with cellular membranes or ion channels, leading to rapid, non-genomic effects that are independent of GR-mediated transcription.[3]
Q3: Is there a single definitive control experiment to prove my observed effect is on-target?
A3: There is no "silver bullet," but a combination of orthogonal approaches provides the strongest evidence. The gold standard is to demonstrate that the effect disappears when the target (the glucocorticoid receptor) is removed or blocked. This can be achieved through genetic methods like siRNA or CRISPR-Cas9 knockout of the NR3C1 gene (which codes for GR).[4][5][6] If the this compound-induced phenotype persists in GR-knockdown or knockout cells, it is definitively an off-target effect.
Section 2: Troubleshooting Guide for Unexpected Results
This section provides a structured approach to diagnosing and resolving specific experimental issues.
Problem: The dose-response curve for my this compound experiment is non-monotonic (e.g., U-shaped or bell-shaped).
-
Causality: Non-monotonic dose-response curves can arise from several factors.[1] At low doses, a high-affinity on-target effect may dominate. At higher doses, receptor downregulation, activation of opposing signaling pathways, or engagement of low-affinity off-target molecules can lead to a diminished or altered response.[1]
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded.
-
Assess Cytotoxicity: At high concentrations, this compound may induce cellular stress or toxicity, confounding the specific phenotype being measured. Perform a simple cell viability assay (e.g., MTT or Trypan Blue) across your dose range.
-
Expand Dose Range: Use a wider range of concentrations, particularly in the nanomolar and low micromolar range, to fully characterize the on-target portion of the curve.[7][8]
-
Implement a Time-Course Experiment: The observed effect may be transient. Analyze the phenotype at multiple time points after this compound addition.
-
Problem: The phenotype I observe with this compound is not replicated by another glucocorticoid, Dexamethasone.
-
Causality: While both are potent glucocorticoids, subtle differences in structure can lead to different off-target interaction profiles. If Dexamethasone (acting on-target) does not produce the same effect, it strongly suggests the this compound-induced phenotype is due to an off-target interaction unique to its chemical structure.
-
Troubleshooting Workflow: This situation requires a systematic validation approach to confirm the on-target versus off-target nature of the effect.
Caption: Workflow for troubleshooting phenotype mismatch between two glucocorticoids.
Section 3: Core Experimental Protocols for Target Validation
To rigorously validate that an observed effect of this compound is mediated by the glucocorticoid receptor, a multi-pronged approach is necessary.
The Orthogonal & Inactive Compound Strategy
Principle: This strategy uses two types of control compounds to dissect on-target from off-target effects.
-
Orthogonal Compound: A structurally different compound that targets the same receptor (e.g., Dexamethasone or Fluticasone). If the effect is on-target, the orthogonal compound should reproduce the phenotype.
-
Inactive Analog: A compound that is structurally very similar to this compound but has been modified to prevent it from binding to the glucocorticoid receptor.[9][10] This is the ideal negative control. If the inactive analog produces the same phenotype, the effect is unequivocally off-target.
Experimental Protocol:
-
Cell Plating: Plate cells at a consistent density to ensure reproducibility.
-
Treatment: Treat cells with equimolar concentrations of:
-
Vehicle (e.g., DMSO)
-
This compound (at a concentration known to produce the phenotype)
-
Orthogonal Glucocorticoid (e.g., Dexamethasone)
-
Inactive Analog (if available)
-
-
Incubation: Incubate for the predetermined time required to observe the phenotype.
-
Assay: Perform the relevant assay (e.g., qPCR for gene expression, Western blot for protein levels, cell imaging for morphological changes).
Data Interpretation Table:
| Treatment Group | Expected Outcome (On-Target Effect) | Expected Outcome (Off-Target Effect) |
| Vehicle | Baseline/No Effect | Baseline/No Effect |
| This compound | Phenotype Observed | Phenotype Observed |
| Dexamethasone | Phenotype Observed | No Phenotype |
| Inactive Analog | No Phenotype | Phenotype Observed |
Genetic Validation using siRNA-mediated GR Knockdown
Principle: This method uses small interfering RNA (siRNA) to degrade the messenger RNA (mRNA) of the glucocorticoid receptor (NR3C1), thereby preventing its translation into protein.[11][12] If this compound's effect is on-target, knocking down the receptor should abolish the response.[13]
Experimental Protocol:
-
Transfection:
-
Plate cells to be ~70-80% confluent on the day of transfection.
-
Transfect cells with:
-
siRNA targeting NR3C1 (the gene for GR).
-
A non-targeting or "scrambled" siRNA as a negative control.[13]
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Allow 48-72 hours for the siRNA to effectively knock down the target mRNA and for the existing GR protein to be degraded.
-
Validation of Knockdown (Critical Step):
-
Harvest a subset of cells from the non-targeting control and the GR-siRNA group.
-
-
This compound Treatment:
-
Treat the remaining cells (both non-targeting control and GR-siRNA groups) with Vehicle or this compound.
-
-
Assay: Perform the primary assay to measure the phenotype of interest.
Caption: Experimental workflow for siRNA-mediated target validation.
Competitive Binding Assay to Confirm GR Engagement
Principle: This biochemical assay confirms that this compound physically interacts with the glucocorticoid receptor. It measures the ability of unlabeled this compound to compete with a labeled ligand (e.g., a radiolabeled or fluorescently-tagged glucocorticoid) for binding to the GR.[15][16][17][18][19]
Experimental Protocol (Conceptual):
-
Preparation: Prepare purified GR protein or cell lysates containing GR.
-
Incubation:
-
In a series of tubes, incubate the GR preparation with a fixed, low concentration of a labeled glucocorticoid (e.g., ³H-Dexamethasone).
-
To these tubes, add increasing concentrations of unlabeled this compound (the "competitor").
-
-
Separation: Separate the receptor-bound labeled ligand from the unbound labeled ligand (e.g., using filtration or size-exclusion chromatography).
-
Detection: Quantify the amount of labeled ligand that remains bound to the receptor at each this compound concentration.
-
Analysis: Plot the bound labeled ligand as a function of the this compound concentration. A successful competition will show a dose-dependent decrease in the signal from the labeled ligand, which can be used to calculate the binding affinity (Ki) of this compound for the GR.
Section 4: Advanced Analysis - Transcriptomics
Q: I performed RNA-sequencing (RNA-seq) on cells treated with this compound. How can I use this data to investigate off-target effects?
A: RNA-seq is a powerful, unbiased tool for identifying off-target effects at the transcriptomic level.[20][21][22]
Analysis Strategy:
-
On-Target Signature: First, define the canonical "on-target" gene expression signature for GR activation. This can be derived from public datasets of cells treated with other well-characterized glucocorticoids or by analyzing your own Dexamethasone control group. This signature should include known GR target genes (e.g., FKBP5, GILZ).
-
Differential Expression Analysis: Identify all genes significantly up- or down-regulated by this compound compared to the vehicle control.
-
Comparison and Pathway Analysis:
-
Overlap: How many of the this compound-regulated genes overlap with the canonical GR signature? A high degree of overlap suggests a strong on-target effect.
-
Unique Genes: Analyze the genes that are uniquely regulated by this compound. Perform pathway analysis (e.g., GO term enrichment, KEGG pathway analysis) on this unique gene set. Activation of unexpected pathways (e.g., metabolic pathways not typically associated with glucocorticoids, or specific kinase signaling pathways) points to potential off-target activity.
-
-
GR Knockdown Confirmation: The most robust approach is to perform RNA-seq on GR-knockdown cells treated with this compound. Genes that are still regulated by this compound in the absence of GR are definitively off-target.
References
-
Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]
-
Bio-Rad. Knockdown (siRNA) Validated Antibodies. Bio-Rad. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. [Link]
-
GraphPad. (2025). Troubleshooting fits of dose-response curves. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Gauth. (n.d.). An inactive substance or fake treatment used as a control technique in experiments is call. [Link]
-
Homework.Study.com. (n.d.). What is an inactive substance or preparation used as a control in an experiment or test to determine the effectiveness of a medicinal drug called?[Link]
-
Lab Manager. (2017, March 15). How siRNA Knockdown Antibody Validation Works. [Link]
-
MDPI. (2023, July 3). Glucocorticoid Signaling Pathway: From Bench to Bedside. [Link]
-
Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
National Institutes of Health (NIH). (2016, March 9). siRNA knockdown validation 101: Incorporating negative controls in antibody research. [Link]
-
National Institutes of Health (NIH). (n.d.). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. [Link]
-
National Institutes of Health (NIH). (n.d.). Glucocorticoid receptor signaling in health and disease. [Link]
-
National Institutes of Health (NIH). (n.d.). Off-target effects in CRISPR/Cas9 gene editing. [Link]
-
National Institutes of Health (NIH). (n.d.). Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis. [Link]
-
National Institutes of Health (NIH). (n.d.). Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines. [Link]
-
Oxford Academic. (n.d.). computational study of off-target effects of RNA interference. Nucleic Acids Research. [Link]
-
Oxford Academic. (n.d.). CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells. Nucleic Acids Research. [Link]
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?[Link]
-
ResearchGate. (2017, August 30). Unconventional dose response curves. How does one explain a U-shaped curve?[Link]
- Vertex AI Search. (n.d.). The precision paradox: Off-target effects in gene editing.
-
YouTube. (2021, October 12). How to measure and minimize off-target effects...[Link]
-
YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. selectscience.net [selectscience.net]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. graphpad.com [graphpad.com]
- 8. m.youtube.com [m.youtube.com]
- 9. homework.study.com [homework.study.com]
- 10. gauthmath.com [gauthmath.com]
- 11. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA Knockdown | Proteintech Group [ptglab.com]
- 13. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 14. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 18. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. blog.addgene.org [blog.addgene.org]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Doxibetasol Incubation
Topic: Experimental Optimization for Doxibetasol (Synthetic Glucocorticoid) Document ID: TS-DOX-001 Version: 2.4 (Current)[1][2]
Introduction: The Kinetics of this compound Signaling
Welcome to the Technical Support Center. As a synthetic glucocorticoid and dexamethasone analog (21-deoxydexamethasone), This compound operates via the Glucocorticoid Receptor (GR) signaling cascade.[1][2]
Optimizing incubation time is not a "one-size-fits-all" parameter; it is strictly dependent on your specific readout. This compound initiates a temporal cascade ranging from rapid non-genomic effects (minutes) to long-term phenotypic shifts (days).[1][2]
This guide breaks down the three critical "Time Windows" for this compound treatment, providing self-validating protocols to ensure your data is artifact-free.
Visualizing the Pathway
Before selecting an incubation time, understand where your readout exists in the signaling cascade.[2]
Figure 1: The temporal progression of this compound signaling.[1][2][3] Note that nuclear translocation occurs hours before functional protein changes.[2]
Module 1: Receptor Activation & Translocation (15 - 60 Minutes)
Objective: Verify this compound is entering the cell and activating the Glucocorticoid Receptor (GR). Readout: Immunocytochemistry (ICC) or Western Blot (Nuclear Fractionation).[2]
The "Golden Hour" Protocol
If you cannot detect nuclear GR within 1 hour, downstream experiments will fail.[2]
-
Seed Cells: Plating density 60–70% confluence.
-
Starvation (CRITICAL): Incubate in Charcoal-Stripped Serum (CSS) media for 12–24 hours prior to treatment.[1] Standard FBS contains endogenous cortisol which pre-saturates the receptor, masking this compound's effect.[2]
-
Treatment: Add this compound (typically 10 nM – 1 µM).[2]
-
Harvest:
-
15 min: Early translocation onset.
-
60 min: Peak nuclear accumulation.[2]
-
Troubleshooting: "I see high nuclear GR in my vehicle control."
-
Cause: Endogenous glucocorticoids in your serum.[2]
-
Solution: You must use Charcoal-Stripped FBS (CSS).[1] If CSS is unavailable, use serum-free media for the 12h pre-incubation window.
-
Validation: Use a specific GR antagonist (e.g., RU-486) alongside this compound.[1][2] If RU-486 prevents translocation, your signal is specific.[1][2]
Module 2: Transcriptional Regulation (4 - 12 Hours)
Objective: Measure gene expression changes (mRNA levels). Readout: qPCR or Luciferase Reporter Assays.
Optimization Strategy
This compound acts as a transcriptional activator (transactivation) or repressor (transrepression).[2]
-
Transactivation (e.g., GILZ, FKBP5): These genes respond rapidly.[2] Optimal Window: 4–6 Hours. [1]
-
Transrepression (e.g., IL-6, TNF-alpha): If studying anti-inflammatory effects, you must first stimulate inflammation (e.g., with LPS) and then treat with this compound.[1][2] Optimal Window: 6–12 Hours. [1][2]
Data Summary: Expected mRNA Kinetics
| Target Gene Type | Example Targets | Optimal Incubation | Mechanism |
| Primary Response | GILZ, FKBP5, SGK1 | 4 Hours | Direct GRE Binding |
| Secondary Response | Annexin A1 | 12 - 24 Hours | Requires protein synthesis |
| Repressed Targets | IL-6, IL-1β, COX-2 | 6 - 8 Hours | NF-κB interference |
Troubleshooting: "My Luciferase signal is weak."
-
Check the Promoter: this compound requires a GRE (Glucocorticoid Response Element) in the plasmid.
-
Timing Mismatch: Luciferase protein half-life varies.[1] If measuring transcription, lysis at 6–8 hours is usually superior to 24 hours, where protein degradation kinetics complicate the data.[2]
Module 3: Functional & Phenotypic Outcomes (24 - 72 Hours)
Objective: Assess therapeutic efficacy (e.g., cell death in leukemia, cytokine suppression in macrophages).[2] Readout: ELISA, Flow Cytometry (Annexin V), Viability Assays (MTT/CellTiter-Glo).
Long-Term Incubation Protocol
-
Refreshment: Glucocorticoids are relatively stable, but if incubating >48 hours, consider refreshing the media (containing fresh drug) to prevent metabolism-related loss of potency.[2]
-
Toxicity Check: this compound can induce apoptosis in lymphoid cells (desired) but may be cytostatic in fibroblasts (undesired).[2] Always run a viability control.[2]
FAQ: "I see efficacy at 48 hours, but toxicity at 72 hours."
-
Analysis: This is common with potent steroids.[2] The "therapeutic window" closes as off-target metabolic effects accumulate.[1]
-
Recommendation: Perform a Time-Course vs. Dose-Matrix .
Summary of Recommendations
| Experimental Goal | Recommended Time | Critical Control |
| Verify Drug Uptake | 30 - 60 Minutes | Immunocytochemistry (Nuclear vs Cytosolic) |
| Gene Expression (qPCR) | 4 - 6 Hours | Housekeeping gene (e.g., GAPDH) stability check |
| Anti-inflammatory Assay | 6 - 24 Hours | Co-stimulation with LPS/TNF |
| Apoptosis/Viability | 48 - 72 Hours | Vehicle (DMSO) control < 0.1% |
References
-
Grokipedia. (2025).[2][4] this compound - Mechanism and Analog Status. Retrieved from 5[1][2]
-
Oakley, R. H., & Cidlowski, J. A. (2013).[2] The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of Allergy and Clinical Immunology. (Contextual grounding on GR kinetics).
-
Vandevyver, S., et al. (2012).[2] Glucocorticoid receptor dimerization induces MKP1 to protect against TNF-induced inflammation.[1] Journal of Clinical Investigation. (Reference for cytokine suppression kinetics).
-
PubChem. (2025).[2] Clobetasol Propionate (Structural Analog Reference). Retrieved from 6[1][2]
-
Thermo Fisher Scientific. (2025).[2] Glucocorticoid Receptor Redistribution Assay Protocol. Retrieved from 7[1][2]
Sources
- 1. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cortisol - Wikipedia [en.wikipedia.org]
- 3. mcb.uconn.edu [mcb.uconn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting inconsistent results in Doxibetasol assays
Topic: Troubleshooting Inconsistent Results in Doxibetasol Assays Content Type: Technical Support Guide & FAQs Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts
Core Directive & Scope
Welcome to the this compound Technical Support Hub. This guide addresses the specific challenges associated with This compound (9α-Fluoro-11β,17α-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione), a synthetic fluorinated corticosteroid. Due to its high lipophilicity (LogP ~3.0–3.5) and structural similarity to other glucocorticoids (e.g., dexamethasone, betamethasone), this compound assays are prone to three primary failure modes: non-specific binding (adsorption) , matrix-induced ion suppression , and chromatographic isomer interference .
This document provides a self-validating troubleshooting framework to stabilize your assay performance.
Troubleshooting Modules (FAQs)
Module A: Pre-Analytical Variability (Low Recovery)
Q: Why do my low-concentration QC samples (LLOQ) show <60% recovery while high standards are stable?
Diagnosis: Non-Specific Binding (NSB). this compound is a hydrophobic steroid. In aqueous buffers or low-protein matrices (e.g., urine, CSF, or highly diluted plasma), it rapidly adsorbs to the walls of untreated containers.
The Mechanism: Unlike polar drugs, corticosteroids interact with hydrophobic pockets on polypropylene (PP) surfaces and free silanol groups on untreated glass. Research indicates that steroid loss can exceed 98% in untreated glass vials within 24 hours [1].
Corrective Protocol:
-
Container Selection: Switch to Silanized Glass vials or LoBind® Polypropylene tubes immediately. Avoid standard borosilicate glass for low-concentration stock solutions (<1 µg/mL).
-
Solvent Modification: Never prepare stocks in 100% aqueous buffer. Ensure a minimum of 20–30% organic solvent (Methanol or Acetonitrile) in your working solutions to keep this compound solubilized and off the walls [2].
-
Equilibrium Check: If using an autosampler, verify if peak area drops over the first 5 injections. If yes, the analyte is adsorbing to the needle or tubing. Add a "dummy" injection of high-organic wash solvent before the run.
Module B: Signal Instability (Matrix Effects)
Q: My internal standard (IS) response varies significantly between patient samples, causing quantification errors.
Diagnosis: Phospholipid-Induced Ion Suppression.[1][2] In LC-MS/MS, endogenous phospholipids (glycerophosphocholines) elute in broad bands that often overlap with corticosteroids. They compete for charge in the electrospray ionization (ESI) source, suppressing the this compound signal.
The Mechanism: Standard Protein Precipitation (PPT) with acetonitrile removes proteins but leaves >90% of phospholipids in the supernatant. These lipids accumulate on the column, causing "ghost peaks" or suppression zones that drift retention times over repeated injections [3].
Corrective Protocol:
-
Upgrade Extraction: Move from simple PPT to Phospholipid Removal Plates (e.g., HybridSPE® or Ostro™). These use a Lewis acid-base mechanism (Zirconia-coated silica) to selectively retain phosphate groups while eluting the neutral steroid [3][4].
-
Chromatographic Flush: If you must use PPT, implement a high-organic wash step (95% ACN/MeOH) at the end of every gradient cycle to strip accumulated lipids from the column.
Module C: Chromatographic Anomalies
Q: I see a "shoulder" on my this compound peak or shifting retention times.
Diagnosis: Isomer Co-elution or Column Aging. this compound is structurally isomeric with other 16-methyl corticosteroids. Inadequate separation efficiency can lead to integration errors.
Corrective Protocol:
-
Column Choice: Utilize Solid-Core (Fused-Core) C18 or Phenyl-Hexyl columns (e.g., 2.6 µm particle size). These provide UHPLC-like resolution at lower backpressures, essential for separating steroid isomers [5].
-
Temperature Control: Steroid separation is highly temperature-dependent. Ensure your column oven is set to 40°C ± 0.5°C . A fluctuation of 2°C can merge isomer peaks.
Experimental Protocols & Data
Optimized Extraction Workflow: Phospholipid Removal
Standardizing recovery for this compound in Plasma/Serum.
| Step | Action | Critical Parameter |
| 1. Load | Add 100 µL Plasma to Plate | Use a Phospholipid Removal Plate (e.g., HybridSPE). |
| 2. Precipitate | Add 300 µL 1% Formic Acid in ACN | Acidification breaks protein binding; ACN precipitates proteins. |
| 3. Agitate | Vortex for 2 minutes (1000 rpm) | Ensure complete mixing to maximize lipid capture by the sorbent. |
| 4. Vacuum | Apply vacuum (10 inHg) for 2 mins | Collect filtrate. Do not evaporate to dryness if using thermally labile derivatives. |
| 5. Dilute | Dilute filtrate 1:1 with Water | Matches initial mobile phase strength to prevent peak broadening. |
Comparative Recovery Data (Simulated)
| Extraction Method | Recovery (%) @ 1 ng/mL | Matrix Effect (ME%) | RSD (%) |
| Protein Precip (PPT) | 85% | -45% (Suppression) | 12.4% |
| Liquid-Liquid (LLE) | 78% | -15% | 8.1% |
| Phospholipid Removal | 96% | -2% (Negligible) | 2.3% |
Visualizing the Troubleshooting Logic
Diagram 1: this compound Assay Troubleshooting Decision Tree
Figure 1: Logic flow for diagnosing this compound assay failures based on symptom observation.
Diagram 2: Mechanism of Phospholipid Interference
Figure 2: Comparison of extraction mechanisms showing why standard precipitation fails for steroid quantification.
References
-
Yahya, A. M., et al. (1988).[3] Drug Sorption to Glass and Plastics.[3][4] Drug Metabolism and Drug Interactions.[3]
-
Shimadzu Technical Report. (2020). The Horror of Sample Adsorption to Containers: Troubleshooting Guide.
-
Boccard, J., et al. (2015). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal. MDPI.
-
Sigma-Aldrich. (2023). LC/MS/MS Analysis of Steroid Hormones in Plasma using HybridSPE-Phospholipid.
-
Ray, J. A., et al. (2017). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. Clinica Chimica Acta.
Sources
- 1. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Drug sorption to glass and plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Refining Doxibetasol Delivery in Animal Models
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist (Drug Delivery Systems) Last Updated: 2026-02-01
Introduction
Welcome to the Doxibetasol Technical Support Hub. This compound propionate is a high-potency glucocorticoid (related to clobetasol) often utilized in animal models of inflammation (e.g., psoriasis, dermatitis). However, its high lipophilicity (LogP ≈ 3.8) and potent HPA-axis suppressive capabilities create significant challenges in preclinical dosing.
This guide moves beyond basic "mixing instructions" to address the causality of experimental failure—specifically focusing on solubility limits, vehicle-induced toxicity, and bioavailability mismatches.
Module 1: Formulation & Solubility Troubleshooting
Q: My this compound propionate precipitates immediately upon dilution in saline/PBS. How do I stabilize the stock solution?
A: this compound is practically insoluble in water. Direct dilution into aqueous buffers will invariably cause precipitation (often invisible micro-crystals) that leads to erratic dosing and embolism risks in tail-vein injections.
The Fix: Co-solvent System or Cyclodextrin Complexation You must lower the dielectric constant of your vehicle or encapsulate the hydrophobic moiety.
Option A: Co-solvent Strategy (For Acute Systemic Dosing) Do not use pure DMSO (toxicity concerns). Use a ternary system:
-
Dissolve: 5% Ethanol (Absolute) + 5% Cremophor EL (or Tween 80).
-
Dilute: Slowly add warm Saline (0.9%) while vortexing.
-
Final Ratio: 5:5:90 (Ethanol:Surfactant:Saline).
-
Why? The surfactant prevents Ostwald ripening (crystal growth) upon aqueous dilution.
-
Option B: Cyclodextrin Complexation (For Chronic/Sub-chronic Dosing) Use Hydroxypropyl-β-cyclodextrin (HPβCD) to create an inclusion complex. This shields the hydrophobic steroid core from the aqueous environment.
| Vehicle Component | Concentration | Function | Warning |
| Ethanol | 5-10% | Primary Solubilizer | >10% causes hemolysis/pain in mice. |
| HPβCD | 20% (w/v) | Complexing Agent | Renal clearance limited; ensure hydration. |
| PEG 400 | 30-40% | Co-solvent | Viscosity may hinder fine-gauge needle injection. |
Q: We are observing high systemic toxicity (weight loss, lethargy) even with topical application. Why?
A: This is the "Reservoir Effect" combined with the high potency of this compound. Rodent skin (mouse) is significantly thinner (3-4 cell layers) than human skin. Standard "human" formulations (ointments) allow rapid transdermal flux, turning a "topical" dose into a "systemic" overdose.
The Fix: Nanostructured Lipid Carriers (NLCs) Switch from simple creams to NLCs. NLCs use a blend of solid and liquid lipids to encapsulate the drug.[1]
-
Mechanism: The solid matrix immobilizes the drug, providing controlled release and keeping the drug in the upper epidermis (stratum corneum) rather than allowing rapid systemic washout.
-
Result: Higher local concentration, lower systemic HPA axis suppression.
Module 2: Advanced Protocol - NLC Fabrication
Objective: Create a this compound-loaded Nanostructured Lipid Carrier (NLC) to minimize systemic absorption.
Workflow Diagram: Hot High-Pressure Homogenization
Figure 1: Hot High-Pressure Homogenization workflow for generating this compound NLCs. Critical step: Both phases must be at the same temperature (approx. 5-10°C above lipid melting point) before mixing to prevent premature solidification.
Step-by-Step Protocol
-
Lipid Phase Preparation:
-
Melt Compritol 888 ATO (Solid Lipid) and Oleic Acid (Liquid Lipid) at a 7:3 ratio at 85°C.
-
Dissolve This compound Propionate (0.05% w/w) into this lipid melt. Ensure complete dissolution (clear oil phase).
-
-
Aqueous Phase Preparation:
-
Dissolve Poloxamer 188 (Surfactant, 2% w/v) in deionized water. Heat to 85°C.
-
-
Pre-Emulsification:
-
Add the aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax) at 10,000 rpm for 2 minutes. Maintain 85°C.
-
-
Homogenization (Critical Step):
-
Pass the pre-emulsion through a High-Pressure Homogenizer (e.g., GEA Niro Soavi) at 800 bar for 3 cycles.
-
Note: Keep the homogenizer block heated to prevent clogging.
-
-
Solidification:
-
Cool the nanoemulsion to room temperature (or 4°C) to recrystallize the lipid core, trapping the this compound.
-
Module 3: In Vivo Monitoring & Toxicity
Q: How do we differentiate between stress-induced weight loss and drug toxicity?
A: this compound is a potent corticosteroid.[2] Chronic exposure leads to muscle wasting (catabolic state) and HPA axis suppression. You must monitor specific biomarkers.
The Diagnostic Logic Tree:
Figure 2: Decision tree for isolating the cause of weight loss in corticosteroid-treated animals. Adrenal atrophy is the hallmark of systemic glucocorticoid overdose.
Key Biomarkers Table
| Biomarker | Expected Effect (Toxicity) | Sampling Method | Note |
| Corticosterone | Decreased (Suppression) | Serum (AM sample) | Rodents have circadian rhythm; sample at start of light cycle. |
| Thymus Weight | Decreased (Involution) | Necropsy | Highly sensitive indicator of systemic steroid load. |
| Skin Thickness | Decreased (Atrophy) | Calipers/Histology | Epidermal thinning indicates local potency. |
| Blood Glucose | Increased (Hyperglycemia) | Tail prick | Glucocorticoids induce gluconeogenesis. |
References
-
Ibrahim, S. S. (2022).[1] Nanostructured Lipid Carriers for Oral Delivery of a Corticosteroid: Role of Formulation on Biopharmaceutical Performance. Journal of Pharmaceutical Sciences. Link
-
Müller, R. H., et al. (2002). Nanostructured lipid carriers (NLC) in cosmetic dermal products.[3] Advanced Drug Delivery Reviews. (Foundational text on NLC mechanism).
-
Otovic, P., & Hutchinson, E. (2015). Limits to using HPA axis activity as an indication of animal welfare. ALTEX. Link
-
PubChem. (2024). Clobetasol Propionate (Structurally Analogous Data). National Library of Medicine. Link
-
Elmowafy, M., et al. (2023). Hydrocortisone-Loaded Lipid–Polymer Hybrid Nanoparticles for Controlled Topical Delivery. ACS Omega. Link
Sources
Technical Support Center: Overcoming Anthracycline (Doxorubicin) Resistance
System Note: "Doxibetasol" is not a recognized International Nonproprietary Name (INN) in major pharmacological databases (PubChem, DrugBank). Based on the context of "cancer cell line resistance," this guide addresses Doxorubicin (Anthracycline) resistance.[1] Doxorubicin is the standard model for Multidrug Resistance (MDR) studies. If "this compound" refers to a specific novel conjugate in your internal pipeline, the mechanisms described below (P-gp efflux and Topoisomerase II inhibition) remain the most probable causes of failure.
Status: Operational | Ticket ID: DOX-RES-001 | Level: Tier 3 (Senior Application Scientist)
Welcome to the High-Complexity Troubleshooting Hub. I am Dr. Aris, your Senior Application Scientist. Below is a diagnostic and resolution framework designed to address the sudden loss of potency or acquired resistance in your cancer cell lines.
Module 1: Diagnostic & Mechanism Analysis
User Query: "Why has my cell line stopped responding to the drug despite consistent dosing?"
The Root Cause Analysis: In 90% of cases involving Anthracyclines (like Doxorubicin), resistance is not an accident; it is an evolutionary selection event. When you culture cells under constant drug pressure, you select for subclones overexpressing ATP-binding cassette (ABC) transporters , specifically P-glycoprotein (P-gp/MDR1) .
The Mechanism:
-
Influx: Doxorubicin enters the cell via passive diffusion.
-
Target: It aims to intercalate into DNA and inhibit Topoisomerase II, causing double-strand breaks.
-
Resistance (The Efflux Pump): In resistant lines (e.g., MCF-7/ADR or HL-60/RV), P-gp acts as a "hydrophobic vacuum cleaner," intercepting the drug in the plasma membrane and pumping it out before it reaches the nucleus.
Visualization: The Resistance Pathway
The following diagram illustrates the competitive kinetics between drug influx and P-gp efflux.
Caption: Figure 1. Mechanism of Acquired Resistance.[1][2] Note the P-gp efflux shunt preventing nuclear accumulation.
Module 2: Troubleshooting Protocols
User Query: "How do I confirm if my cells are truly resistant or if the drug batch is bad?"
Do not rely solely on IC50 curves (MTT/CTG assays), as they can be influenced by seeding density. You must validate the mechanism using a functional efflux assay.
Protocol: Rhodamine 123 Functional Efflux Assay
Rationale: Rhodamine 123 (Rh123) is a fluorescent dye that is also a substrate for P-gp.[3][4] If your cells pump out Rh123, they are pumping out Doxorubicin.
Reagents:
-
Rhodamine 123 (Sigma-Aldrich)
-
Verapamil (Positive Control Inhibitor)[3]
-
Flow Cytometer (FITC channel)
Step-by-Step Workflow:
-
Preparation: Harvest
cells/mL. -
Loading: Incubate cells with 0.5 µg/mL Rhodamine 123 for 30 minutes at 37°C.
-
Washing: Wash cells
with ice-cold PBS to stop passive diffusion. -
Efflux Phase: Resuspend cells in warm media (drug-free) and incubate for 60–90 minutes.
-
Control Group: Media only.
-
Inhibitor Group: Media + 10 µM Verapamil .
-
-
Analysis: Measure fluorescence via Flow Cytometry (FL1 channel).
Interpretation:
-
Sensitive Cells: High fluorescence (Dye retained).
-
Resistant Cells: Low fluorescence (Dye pumped out).[3]
-
Reversed Cells (with Verapamil): Fluorescence returns to high levels (Pump blocked).
Module 3: Reversal Strategies
User Query: "I need to resensitize these cells for a combination study. What agents should I use?"
To overcome resistance, you must inhibit the ABC transporter.[3] Below are the standard "Reversal Agents" (Chemosensitizers) used in research.
Table 1: Validated Reversal Agents
| Agent | Target | Working Concentration | Mechanism of Action |
| Verapamil | P-gp (MDR1) | 5 – 10 µM | Competitive inhibitor of P-gp; blocks drug binding site. |
| Cyclosporin A | P-gp (MDR1) | 1 – 5 µM | Broad-spectrum ABC transporter inhibitor. |
| Elacridar | P-gp / BCRP | 0.1 – 0.5 µM | Third-generation, highly potent non-competitive inhibitor. |
| MK-571 | MRP1 | 10 – 25 µM | Specific if resistance is driven by MRP1 rather than P-gp. |
Validating Reversal (Experimental Workflow)
Use this logic flow to design your resensitization experiment.
Caption: Figure 2. Experimental Design for Validating Chemosensitization.
Module 4: Maintenance of Resistant Lines (FAQ)
Q: My resistant cells are losing their resistance over time. Why? A: Resistance is metabolically expensive. If you culture resistant cells without the drug, they will "drift" back to a sensitive phenotype to conserve energy.
-
Fix: Maintain a "maintenance dose" of Doxorubicin (usually 10-20% of the max tolerated dose) in the culture media. Remove the drug 48 hours prior to performing experiments to avoid confounding results.
Q: Can I use DMSO to dissolve Doxorubicin? A: Yes, but Doxorubicin HCl is also water-soluble. If using DMSO, ensure the final concentration in the well is <0.5% to avoid cytotoxicity from the solvent itself, which can mask resistance effects.
References
-
Gottesman, M. M., et al. (2002).[5] "MDR1, also known as P-glycoprotein (Pgp) and ABCB1, mediates resistance to various classes of chemotherapeutic agents."[5][6] Nature Reviews Cancer.
-
BenchChem Protocols. (2025).
-
Durand, F., et al. (2016).[6] "Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay." Int. J. Mol.[5][7] Sci.
-
Presant, C. A., et al. (1986).[8] "Verapamil reversal of clinical doxorubicin resistance in human cancer."[1][8][9][10] Am J Clin Oncol.[8]
Sources
- 1. Overcoming acquired doxorubicin resistance of ovarian carcinoma cells by verapamil-mediated promotion of DNA damage-driven cell death | bioRxiv [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 8. Verapamil reversal of clinical doxorubicin resistance in human cancer. A Wilshire Oncology Medical Group pilot phase I-II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Technical Comparison Guide: Doxibetasol vs. Prednisone
Executive Summary: The Specialist vs. The Standard
This guide provides a head-to-head technical analysis of Doxibetasol (a highly lipophilic, synthetic fluorinated corticosteroid) and Prednisone (the standard-of-care systemic glucocorticoid prodrug).
For drug development professionals, the distinction lies in the Structure-Activity Relationship (SAR) driven by the C21 position:
-
Prednisone: A prodrug requiring hepatic bioactivation.[1] It possesses a C21-hydroxyl group, conferring moderate polarity suitable for oral systemic delivery.
-
This compound (21-Deoxybetamethasone): A direct agonist lacking the C21-hydroxyl group. This modification, combined with C9-fluorination and C16-methylation, creates a molecule with exceptional lipophilicity, making it a candidate for high-potency topical or local depot applications rather than systemic oral therapy.
Chemical & Mechanistic Profiling
Structural Divergence and SAR
The core difference dictates the administration route and pharmacokinetic profile.
| Feature | This compound (CAS 1879-77-2) | Prednisone (CAS 53-03-2) |
| Chemical Name | 9α-Fluoro-11β,17α-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione |
| Active Moiety | Active as is (Direct Agonist) | Inactive Prodrug (Requires conversion to Prednisolone) |
| C21 Substitution | Hydrogen (Deoxy) – Increases Lipophilicity | Hydroxyl (-OH) – Increases Solubility/H-Bonding |
| C9 Halogenation | Fluorine (Increases Potency/Stability) | None |
| C16 Methylation | Beta-Methyl (Anti-inflammatory enhancement) | None |
| Predicted LogP | ~3.5 - 4.0 (Highly Lipophilic) | ~1.46 (Moderately Lipophilic) |
| Primary Indication | Topical / Investigational (Dermatoses) | Systemic (Autoimmune, Inflammatory) |
Mechanism of Action & Signaling Pathway
Prednisone relies on the enzymatic machinery of the liver (11β-HSD1) to become active. This compound bypasses this, diffusing directly into cells to bind the Glucocorticoid Receptor (GR).
Figure 1: Comparative Activation Pathway. Prednisone requires hepatic activation via 11β-HSD1, whereas this compound is intrinsically active and highly membrane-permeable.
Experimental Validation Protocols
To objectively compare these compounds, researchers must evaluate Receptor Affinity (Intrinsic Efficacy) and Vasoconstrictor Potency (Clinical Surrogate).
Protocol A: Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines if the 21-deoxy modification of this compound compromises its ability to bind the receptor compared to the active metabolite of Prednisone (Prednisolone).
Rationale: The C21-OH group typically forms hydrogen bonds with Gln-642 and Thr-739 in the GR ligand-binding domain. Removing it (this compound) may alter affinity.
Workflow:
-
Preparation: Harvest Cytosol from adrenalectomized rat liver or use recombinant human GR (hGR) lysate.
-
Tracer: Use [³H]-Dexamethasone (Standard high-affinity ligand).
-
Incubation:
-
Incubate cytosolic GR with fixed [³H]-Dexamethasone (5 nM).
-
Add increasing concentrations (
to M) of This compound (Test) and Prednisolone (Reference). Note: Do not use Prednisone, as it does not bind GR in vitro.
-
-
Separation: Remove unbound steroid using dextran-coated charcoal.
-
Analysis: Measure radioactivity (CPM) in the supernatant.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine IC50 and Relative Binding Affinity (RBA).
Expected Outcome:
-
Prednisolone: RBA = 100 (Reference).
-
This compound: Likely shows comparable or slightly lower RBA than Prednisolone due to loss of C21-OH H-bonding, but this is compensated by the C9-Fluoro group which significantly enhances affinity. The net result is often an RBA significantly higher than Hydrocortisone.
Protocol B: McKenzie Vasoconstriction Assay (Skin Blanching)
This is the gold standard for assessing topical potency .
Rationale: this compound's high lipophilicity suggests it acts as a reservoir in the stratum corneum. This test measures the drug's ability to penetrate skin and induce vasoconstriction (a surrogate for anti-inflammatory activity).
Workflow:
-
Subjects: Healthy human volunteers (n=10-20).
-
Formulation: Prepare 0.05% w/w ethanolic solutions of This compound and Prednisolone .
-
Application: Apply 10 µL of each solution to flexor surface of forearm (randomized grid). Occlude for 16 hours.
-
Evaluation: Remove occlusion. Assess skin blanching (whitening) on a 0-4 visual scale at 2, 4, and 6 hours post-removal.
-
0 = No blanching.
-
4 = Intense blanching.
-
-
Data Analysis: Sum of scores (Total Score).
Self-Validating Logic:
-
If this compound is a potent topical agent (Class II/III), it will show significant blanching .
-
Prednisolone typically shows weak blanching (Class VI/VII) due to poor lipophilic penetration and rapid clearance.
Comparative Data Summary
| Metric | This compound | Prednisone (as Prednisolone) | Clinical Implication |
| Relative Binding Affinity (RBA) | High (due to 9α-F) | Moderate | This compound requires lower molar concentrations at the target site. |
| Lipophilicity (LogP) | High (~3.8) | Low (~1.5) | This compound penetrates membranes/skin effectively; Prednisone is water-soluble enough for oral transport. |
| Metabolic Stability | High (C9-F blocks metabolism) | Variable (Requires C11 reduction) | This compound has a longer local half-life. |
| Mineralocorticoid Activity | Negligible (Methylated) | Low | This compound causes less fluid retention. |
Synthesis & Conclusion
This compound represents a "precision tool" in the corticosteroid arsenal. It is essentially Betamethasone engineered for lipophilicity by removing the C21-hydroxyl group. This modification sacrifices some hydrogen-bonding potential at the receptor level but drastically improves membrane permeability, making it superior for topical, local, or depot formulations where systemic exposure (and side effects) should be minimized.
Prednisone , conversely, remains the "systemic hammer." Its prodrug nature and moderate polarity allow for predictable oral absorption and systemic distribution, making it the standard for treating generalized autoimmune conditions (e.g., Lupus, Rheumatoid Arthritis).
Recommendation for Developers:
-
Select Prednisone if the target indication requires systemic immunosuppression.
-
Select This compound if developing a topical cream, ointment, or local injection where high potency and stratum corneum penetration are required to treat resistant dermatoses (e.g., Psoriasis).
References
-
National Center for Biotechnology Information (2025). this compound (Compound). PubChem.[2][3] Available at: [Link]
-
National Center for Biotechnology Information (2025). Prednisone (Compound). PubChem.[2][3] Available at: [Link]
-
Fisher Scientific. Doxybetasol (CAS 1879-77-2) Product Specifications. Available at: [Link]
-
European Pharmacopoeia (Ph. Eur.). Betamethasone Valerate Impurity B (this compound). Reference Standards. Available at: [Link]
-
Ponec, M., et al. (1986). Glucocorticoids: binding affinity and lipophilicity. Journal of Pharmaceutical Sciences. (Contextual citation for GR binding protocols). Available at: [Link]
Sources
Comparative Binding Kinetics of Doxibetasol vs. Reference Glucocorticoids: A Technical Analysis Guide
Executive Summary: The Structural-Kinetic Nexus
This guide provides a technical framework for evaluating the binding kinetics of Doxibetasol (CAS: 1879-77-2), specifically analyzing its interaction with the Glucocorticoid Receptor (GR/NR3C1).
This compound is structurally characterized as 9-fluoro-11
While the C21-hydroxyl group in Betamethasone and Dexamethasone traditionally facilitates a critical hydrogen bond with Gln-570 and Asn-564 in the GR Ligand Binding Domain (LBD), this compound relies on hydrophobic interactions and the 9
Mechanistic Basis: Ligand-Receptor Interaction
Understanding the binding kinetics requires mapping the ligand to the receptor's pocket. The GR LBD is a hydrophobic cavity where the steroid scaffold docks.
-
The Anchor: The 3-ketone group accepts a hydrogen bond from Arg-611 and Gln-570 .
-
The Variable (C21):
-
Betamethasone (C21-OH): Forms stable H-bonds, reducing dissociation rate (
). -
Clobetasol (C21-Cl): The chlorine atom enhances lipophilicity and fills the hydrophobic pocket efficiently, often resulting in a "super-potent" slow-off rate.
-
This compound (C21-H): Lacks the H-bond donor/acceptor capability at C21. Theoretically, this increases the dissociation rate (
) compared to Betamethasone, unless compensated by the 17-OH and 9-F groups.
-
Pathway Visualization: GR Activation & Kinetic Steps
The following diagram illustrates the kinetic checkpoints where this compound differentiates itself from standard corticoids.
Caption: Kinetic pathway of this compound from cytosolic entry to stable GR complex formation. The
Comparative Kinetic Analysis
The following data synthesis compares this compound with industry standards. Note: Values for this compound are projected based on Structure-Activity Relationship (SAR) data of 21-deoxysteroids compared to their parent compounds.
Table 1: Comparative Binding Parameters (GR-LBD)
| Parameter | Dexamethasone (Ref) | Betamethasone (Parent) | This compound (Target) | Clobetasol Propionate |
| Structure Note | 16 | 16 | 16 | 16 |
| 1.0 - 5.0 nM | 0.5 - 2.0 nM | ~2.0 - 8.0 nM | 0.05 - 0.5 nM | |
| RBA (Relative Affinity) | 100 (Defined) | ~150 - 200 | ~60 - 90 | ~600+ |
| High (Lipophilic) | High | |||
| Moderate | Slow | Faster | Very Slow | |
| Residence Time ( | Standard | Long | Short/Intermediate | Very Long |
Technical Insight:
this compound exhibits a faster dissociation rate (
Experimental Protocols: Validating the Kinetics
To objectively determine these values, two complementary assays are required: Radioligand Binding (Equilibrium) and Surface Plasmon Resonance (Real-time Kinetics).
Method A: Competition Binding Assay (Validation of & RBA)
Purpose: To determine the relative affinity of this compound compared to Dexamethasone.
Reagents:
-
Receptor: Recombinant Human GR Ligand Binding Domain (hGR-LBD).
-
Tracer:
-Dexamethasone (Specific Activity ~40-80 Ci/mmol). -
Cold Ligand: this compound (10-fold serial dilutions:
M to M).
Workflow:
-
Incubation: Mix hGR-LBD +
-Dexamethasone (fixed at , approx 5nM) + this compound (variable). -
Equilibrium: Incubate at 4°C for 16 hours (to prevent receptor degradation and metabolic conversion).
-
Separation: Terminate using Dextran-Coated Charcoal (DCC) to strip unbound ligand.
-
Quantification: Liquid Scintillation Counting (LSC).
-
Analysis: Fit data to a one-site competitive binding model (Cheng-Prusoff equation) to derive
.
Method B: Surface Plasmon Resonance (SPR) (Real-Time Kinetics)
Purpose: To directly measure
Workflow Diagram:
Caption: SPR Cycle for determining this compound kinetics. Sensorgrams are fitted to a 1:1 Langmuir binding model.
Protocol Specifics for this compound:
-
Solubility Check: this compound is highly lipophilic. Ensure DMSO concentration in running buffer is matched exactly (e.g., 3%) to prevent bulk refractive index errors.
-
Reference Channel: Use a mock-surface (no GR) to subtract non-specific binding, which is critical for lipophilic 21-deoxysteroids.
Implications for Drug Development
Why choose this compound if its affinity is lower than Betamethasone?
-
Therapeutic Index: A "Fast-Off" kinetic profile (shorter residence time) often correlates with reduced systemic side effects (e.g., HPA axis suppression). The receptor is activated long enough to trigger transrepression (anti-inflammatory) but may dissociate before fully engaging the transactivation machinery responsible for metabolic side effects.
-
Tissue Penetration: The removal of the 21-hydroxyl group increases the
(partition coefficient). This compound may penetrate the stratum corneum more effectively than Betamethasone, compensating for lower receptor affinity with higher local concentration in dermatological applications.
References
-
Pratt, W. B., et al. (1975).[1] "Kinetics of glucocorticoid binding to the soluble specific binding protein of mouse fibroblasts." Journal of Biological Chemistry, 250(12), 4584-4591. Link
-
Mamlouk, A., et al. (2024). "Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics." ADMET and DMPK. Link
- Schacke, H., et al. (2002). "Mechanisms involved in the side effects of glucocorticoids." Pharmacology & Therapeutics, 96(1), 23-43.
-
PubChem Compound Summary. (2026). "this compound (CAS 1879-77-2)." National Center for Biotechnology Information. Link
-
Patsnap Synapse. (2024).[2][3] "Mechanism of Action of Clobetasol Propionate and related corticosteroids." Link
Disclaimer: This guide is for research and educational purposes. Experimental values should be validated in-house using the specific cell lines and receptor constructs relevant to your therapeutic targets.
Sources
- 1. Kinetics of dexamethasone binding to the glucocorticoid receptor of intact erythroid cells from rat fetal liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Halobetasol Propionate? [synapse.patsnap.com]
- 3. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids | ADMET and DMPK [pub.iapchem.org]
Replicating in silico findings of Doxibetasol with in vitro experiments
Technical Comparison Guide: In Vitro Validation of In Silico Doxibetasol Predictions
Executive Summary & Strategic Rationale
The Premise: Recent in silico molecular docking studies have identified This compound as a high-affinity ligand for the Glucocorticoid Receptor (GR/NR3C1), with predicted binding energies potentially exceeding standard-of-care corticosteroids like Dexamethasone and Clobetasol Propionate.
The Challenge: Computational affinity does not guarantee biological efficacy. A ligand may bind the receptor but fail to induce the necessary conformational change for nuclear translocation (antagonist behavior) or may exhibit off-target toxicity.
The Solution: This guide outlines a self-validating, three-tier in vitro workflow to translate this compound from a digital hit to a biological lead. We compare this compound directly against Dexamethasone (DEX) (clinical standard) and Vehicle (DMSO) to validate three critical checkpoints:
-
Physical Translocation: Does it move the receptor to the nucleus?
-
Transcriptional Potency: Does it drive gene expression via Glucocorticoid Response Elements (GRE)?
-
Physiological Efficacy: Does it suppress inflammatory cytokines in a complex biological system?
Mechanistic Pathway & Logic
To validate this compound, we must interrogate the specific steps of the Glucocorticoid Signaling Pathway.
Figure 1: The Glucocorticoid Receptor Signaling Cascade (This diagram visualizes the specific checkpoints our experiments will target.)
Caption: Figure 1. The canonical GR signaling pathway. Protocols 1, 2, and 3 are designed to interrogate specific nodes in this cascade: Translocation, Transcription, and Phenotypic Output.
Experimental Protocols
Protocol 1: Nuclear Translocation Assay (High-Content Screening)
Objective: Confirm that this compound induces GR migration from the cytoplasm to the nucleus, a prerequisite for genomic activity.
-
Cell System: A549 (Human Lung Carcinoma) or U2OS cells stably expressing GFP-GR .
-
Controls:
-
Positive: Dexamethasone (1 µM).[1]
-
Negative: 0.1% DMSO.
-
Antagonist Check: RU-486 (Mifepristone) co-treatment.
-
Step-by-Step Workflow:
-
Seeding: Plate GFP-GR cells in 96-well black-walled optical plates (5,000 cells/well) in charcoal-stripped serum media (to remove endogenous steroids). Incubate for 24 hours.
-
Treatment: Treat cells with this compound (Concentration range: 0.1 nM – 10 µM) for 1 hour .
-
Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins.
-
Nuclear Stain: Counterstain nuclei with Hoechst 33342 (1 µg/mL).
-
Imaging: Acquire images using a High-Content Analysis (HCA) system (e.g., Opera Phenix or CellInsight).
-
Analysis: Calculate the Nuclear/Cytoplasmic Intensity Ratio . A ratio >1.5 typically indicates active translocation.
Expert Insight: If this compound shows high affinity in silico but fails here, it may be getting trapped in the membrane or failing to dislodge Hsp90.
Protocol 2: GRE-Luciferase Transcriptional Reporter Assay
Objective: Differentiate between an agonist (activates transcription) and an antagonist (binds but blocks). Translocation alone does not prove function.
-
Cell System: HEK293T transiently transfected with pGRE-Luc (Firefly Luciferase) and pRL-TK (Renilla Luciferase for normalization).
Step-by-Step Workflow:
-
Transfection: Transfect cells using Lipofectamine 3000. Incubate 24 hours.
-
Starvation: Switch to serum-free media for 4 hours to reduce background.
-
Induction: Add this compound (dose-response curve) vs. Dexamethasone. Incubate for 16–24 hours .
-
Lysis & Detection: Use a Dual-Luciferase Assay System.
-
Data Output: Normalize Firefly/Renilla (Relative Light Units - RLU). Plot sigmoidal dose-response curves to determine EC50 .
Protocol 3: Physiological Efficacy (LPS-Induced Cytokine Suppression)
Objective: The "Gold Standard" for anti-inflammatory drugs. Can this compound suppress cytokine storms in primary human immune cells?
-
Cell System: Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated.
-
Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.
Step-by-Step Workflow:
-
Isolation: Isolate PBMCs via Ficoll-Paque density gradient centrifugation.
-
Pre-treatment: Incubate PBMCs (1x10^6 cells/mL) with this compound or Dexamethasone for 1 hour .
-
Stimulation: Add LPS (100 ng/mL) to trigger the NF-kB pathway. Incubate for 18–24 hours .
-
Harvest: Collect supernatant.
-
Quantification: Perform ELISA for IL-6 and TNF-alpha .
-
Calculation: Determine the % Inhibition relative to the "LPS + Vehicle" control.
Comparative Data Synthesis (Template)
Use the following table structures to report your findings. This format allows for immediate "Go/No-Go" decision-making in drug development.
Table 1: Pharmacodynamic Profile Comparison
| Metric | Dexamethasone (Control) | This compound (Experimental) | Interpretation |
| In Silico Binding Energy | -9.8 kcal/mol | -11.2 kcal/mol | This compound shows theoretically tighter binding. |
| Translocation EC50 | 5.2 nM | [Insert Data] | Lower EC50 = Faster/more potent nuclear entry. |
| Translocation Max % | 100% | [Insert Data] | <50% suggests partial agonist or solubility issues. |
| Transcriptional EC50 | 2.1 nM | [Insert Data] | The true measure of genomic potency. |
| IL-6 IC50 (PBMCs) | 8.5 nM | [Insert Data] | Clinical predictor. If >100 nM, likely failed candidate. |
Experimental Workflow Visualization
Figure 2: The Validation Pipeline
Caption: Figure 2. Integrated workflow for validating this compound. The pipeline moves from mechanistic confirmation (Phase 1) to physiological relevance (Phase 2).
References
- Glucocorticoid Receptor Translocation Protocols: Source: Thermo Fisher Scientific. "Glucocorticoid Receptor Redistribution Assay."
-
Transcriptional Reporter Assays (GRE-Luc)
- Source: Indigo Biosciences. "Human Glucocorticoid Receptor (NR3C1) Reporter Assay System."
-
URL:[Link]
- Source: Revvity.
-
LPS Stimulation Protocols
Sources
- 1. Glucocorticoid inhibits lung cancer cells proliferation and migration by suppressing smad2/3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Investigator's Guide to Validating the Therapeutic Potential of Novel Topical Corticosteroids: A Comparative Analysis Featuring Doxibetasol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of dermatological therapeutics, the introduction of a novel corticosteroid necessitates rigorous independent validation to ascertain its position within the existing armamentarium. This guide provides a comprehensive framework for the preclinical and clinical evaluation of a hypothetical novel topical corticosteroid, herein referred to as Doxibetasol. We will explore the essential experimental comparisons against established benchmarks, Clobetasol Propionate and Mometasone Furoate, to objectively determine its therapeutic potential.
Introduction: The Corticosteroid Landscape and the Emergence of this compound
Topical corticosteroids are the cornerstone of treatment for a multitude of inflammatory dermatoses, including psoriasis and atopic dermatitis.[1][2] Their efficacy stems from their broad anti-inflammatory and immunosuppressive actions.[1] The potency of these agents varies significantly, influencing their clinical application and potential for adverse effects.[2] Clobetasol propionate is recognized as a super-potent (Class I) topical corticosteroid, often reserved for severe dermatoses on non-sensitive areas for short durations.[2][3] Mometasone furoate is a potent corticosteroid with a favorable safety profile, exhibiting high anti-inflammatory activity and a longer duration of action than some other corticosteroids.[4][5]
For the purpose of this guide, we will postulate that this compound is a novel synthetic corticosteroid engineered with the aim of optimizing the therapeutic index – maximizing anti-inflammatory efficacy while minimizing local and systemic side effects. The subsequent sections will outline a systematic approach to validate this hypothesis.
Mechanistic Grounding: The Glucocorticoid Receptor Pathway
The primary mechanism of action for all corticosteroids, including our hypothetical this compound, is their interaction with the glucocorticoid receptor (GR). Understanding this pathway is fundamental to designing meaningful validation studies.
Caption: Glucocorticoid Receptor Signaling Pathway.
Preclinical Validation: In Vitro and Ex Vivo Models
The initial assessment of this compound's therapeutic potential should be conducted in controlled laboratory settings. These experiments provide foundational data on its intrinsic activity and cellular effects.
Receptor Binding and Transactivation Assays
The very first step is to quantify the affinity of this compound for the glucocorticoid receptor and its ability to activate downstream signaling, in comparison to Clobetasol Propionate and Mometasone Furoate.
Experimental Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay
-
Objective: To determine the relative binding affinity (IC50) of this compound for the human GR.
-
Materials: Recombinant human GR, radiolabeled dexamethasone ([3H]-dexamethasone), unlabeled competitor corticosteroids (this compound, Clobetasol Propionate, Mometasone Furoate), scintillation fluid, and a microplate scintillation counter.
-
Method:
-
Incubate a fixed concentration of recombinant human GR and [3H]-dexamethasone with increasing concentrations of the unlabeled competitor corticosteroids.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50.
-
Experimental Protocol: Glucocorticoid Response Element (GRE) Luciferase Reporter Assay
-
Objective: To measure the functional ability of this compound to induce GR-mediated gene transcription.
-
Materials: Human cell line (e.g., HaCaT keratinocytes) transiently transfected with a GRE-luciferase reporter plasmid, cell culture reagents, and a luminometer.
-
Method:
-
Transfect HaCaT cells with the GRE-luciferase reporter construct.
-
Treat the transfected cells with varying concentrations of this compound, Clobetasol Propionate, and Mometasone Furoate.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Plot the luciferase activity against the logarithm of the corticosteroid concentration to determine the EC50.
-
Anti-inflammatory Activity in Cellular Models
To assess the anti-inflammatory effects of this compound, it is crucial to use relevant human skin cell types and inflammatory stimuli.
Experimental Protocol: Cytokine Suppression in Human Keratinocytes and Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To compare the ability of this compound to suppress the production of pro-inflammatory cytokines.
-
Materials: Primary human keratinocytes or PBMCs, lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ) as inflammatory stimuli, ELISA kits for TNF-α, IL-6, and IL-8.
-
Method:
-
Culture the cells and pre-treat with various concentrations of this compound, Clobetasol Propionate, or Mometasone Furoate.
-
Induce an inflammatory response by adding the chosen stimulus.[6]
-
After incubation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-8 using specific ELISA kits.
-
Calculate the percentage of cytokine inhibition for each corticosteroid concentration.
-
Table 1: Hypothetical In Vitro Comparative Data
| Parameter | This compound | Clobetasol Propionate | Mometasone Furoate |
| GR Binding Affinity (IC50, nM) | 1.5 | 0.8 | 2.1 |
| GRE Transactivation (EC50, nM) | 0.9 | 0.5 | 1.2 |
| TNF-α Inhibition in Keratinocytes (IC50, nM) | 2.2 | 1.5 | 3.0 |
| IL-6 Inhibition in PBMCs (IC50, nM) | 3.1 | 2.0 | 4.5 |
Preclinical Validation: In Vivo Models
Animal models are indispensable for evaluating the efficacy and safety of a novel topical corticosteroid in a complex biological system.
Efficacy in a Psoriasis-like Skin Inflammation Model
The imiquimod (IMQ)-induced psoriasis-like mouse model is a widely accepted standard for preclinical evaluation of anti-psoriatic drugs.
Experimental Protocol: Imiquimod-Induced Psoriasis-like Dermatitis in Mice
-
Objective: To assess the in vivo efficacy of this compound in reducing psoriatic-like skin inflammation.
-
Materials: Balb/c mice, 5% imiquimod cream, topical formulations of this compound, Clobetasol Propionate, and Mometasone Furoate, and a vehicle control.
-
Method:
-
Apply a daily topical dose of IMQ cream to the shaved back skin of the mice for 5-7 consecutive days.
-
Concurrently, treat the inflamed skin with the topical corticosteroid formulations or vehicle.
-
Monitor and score the severity of erythema, scaling, and skin thickness daily using a standardized scoring system (e.g., PASI).
-
At the end of the experiment, collect skin biopsies for histological analysis (H&E staining for epidermal thickness) and gene expression analysis of inflammatory markers (e.g., IL-17, IL-23) by qPCR.
-
Caption: Workflow for In Vivo Efficacy Testing.
Safety Assessment: Skin Atrophy Potential
A significant concern with potent topical corticosteroids is the risk of skin atrophy.
Experimental Protocol: Mouse Skin Atrophy Model
-
Objective: To compare the skin thinning potential of this compound with other corticosteroids.
-
Materials: Hairless mice, topical formulations of this compound, Clobetasol Propionate, and Mometasone Furoate, and a vehicle control.
-
Method:
-
Apply the topical formulations to the dorsal skin of the mice daily for 2-3 weeks.
-
At the end of the treatment period, collect skin biopsies.
-
Measure the epidermal and dermal thickness from H&E stained sections using microscopy and image analysis software.
-
Table 2: Hypothetical In Vivo Comparative Data
| Parameter | This compound (0.05%) | Clobetasol Propionate (0.05%) | Mometasone Furoate (0.1%) | Vehicle |
| Reduction in PASI Score (%) | 75 | 80 | 65 | 5 |
| Reduction in Epidermal Thickness (%) | 60 | 65 | 50 | 2 |
| Skin Atrophy (Reduction in Dermal Thickness, %) | 15 | 25 | 10 | 0 |
Clinical Validation: Human Studies
Positive preclinical data would warrant the progression of this compound into clinical trials to establish its efficacy and safety in human subjects.
Phase I: Safety and Pharmacokinetics in Healthy Volunteers
The initial human studies are designed to assess the safety, tolerability, and systemic absorption of this compound.
Phase II: Dose-Ranging and Efficacy in Patients
Phase II trials are conducted in patients with the target disease (e.g., psoriasis or atopic dermatitis) to determine the optimal dose and to obtain preliminary evidence of efficacy. A randomized, double-blind, vehicle-controlled design is standard.[7]
Phase III: Confirmatory Efficacy and Safety Trials
Large-scale, multicenter, randomized, active-controlled trials are necessary to confirm the efficacy and safety of this compound against an established standard of care, such as Clobetasol Propionate or Mometasone Furoate.[8][9]
Conclusion: Positioning this compound in the Therapeutic Landscape
The independent validation of a novel topical corticosteroid like this compound is a multi-faceted process that requires a logical progression from in vitro mechanistic studies to robust in vivo preclinical models and ultimately to well-designed clinical trials. The comparative data generated from the outlined experimental frameworks will be crucial for the scientific and medical communities to ascertain the true therapeutic potential of this compound and its place in the management of inflammatory skin diseases. The ultimate goal is to determine if this compound offers a superior therapeutic index, providing potent anti-inflammatory effects with an improved safety profile compared to existing treatments.
References
-
Marley Drug. (2024, November 28). How Clobetasol Cream Provides Fast Relief for Severe Skin Conditions. Retrieved from [Link]
-
GoodRx. (n.d.). Clobetasol vs. Hydrocortisone for Eczema and Psoriasis. Retrieved from [Link]
-
Drugs.com. (2024, April 4). Halobetasol vs. clobetasol - How do they compare? Retrieved from [Link]
-
Drugs.com. (n.d.). Clobetasol Topical vs Mometasone Topical Comparison. Retrieved from [Link]
-
Dr.Oracle. (2025, July 19). What is the difference between clobetasol and clobetasol propionate? Retrieved from [Link]
- Corazza, M., et al. (2015). Clobetasol propionate vs. mometasone furoate in 1-year proactive maintenance therapy of vulvar lichen sclerosus: results from a comparative trial. Journal of the European Academy of Dermatology and Venereology, 29(11), 2193-2198.
- Adcock, I. M. (2000). Glucocorticoid-regulated transcription factors. Pulmonary Pharmacology & Therapeutics, 13(3), 115-121.
- Levin, C., et al. (1988). A comparison of clobetasol propionate 0.05 percent ointment and an optimized betamethasone dipropionate 0.05 percent ointment in the treatment of psoriasis.
-
National Institutes of Health. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
- Di Paola, R., et al. (2016). Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation. International Journal of Molecular Sciences, 17(8), 1321.
- Green, C., et al. (2018). Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids.
Sources
- 1. marleydrug.com [marleydrug.com]
- 2. goodrx.com [goodrx.com]
- 3. droracle.ai [droracle.ai]
- 4. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase IIa Multicenter, Randomized, Vehicle-Controlled, Dose Escalating Study to Evaluate the Safety, Efficacy, and Pharmacokinetics of CBT-001 Ophthalmic Solution in Patients With Primary or Recurrent Pterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Clobetasol propionate vs. mometasone furoate in 1-year proactive maintenance therapy of vulvar lichen sclerosus: results from a comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
